5-Bromo-7-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJSOAXJSBNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610774 | |
| Record name | 5-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-81-9 | |
| Record name | 5-Bromo-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation of 5-Bromo-7-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-7-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. This document outlines the available spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a general workflow for its structural determination.
Physicochemical Properties
This compound is a solid with a molecular formula of C₉H₈BrN and a molecular weight of 210.07 g/mol .[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Density | 1.503 g/mL at 25 °C | [2] |
| Boiling Point | 165 °C (at 0.1 Torr) | [2] |
| Flash Point | >110 °C | [2] |
| pKa | 16.34 ± 0.30 (Predicted) | [2] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of this compound was recorded on a 400 MHz spectrometer in CDCl₃.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | br | 1H | N-H |
| 7.63 | s | 1H | Ar-H |
| 7.22 | t | 1H | Ar-H |
| 7.12 | s | 1H | Ar-H |
| 6.51 | q | 1H | Ar-H |
| 2.47 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy
As of the latest available data, a specific ¹³C NMR spectrum for this compound has not been published in the peer-reviewed literature. However, for comparative purposes, the ¹³C NMR data for the structurally related compound, 5-Bromo-3-methyl-1H-indole, is presented below.[4] The data was recorded on a 125 MHz spectrometer in CDCl₃.
| Chemical Shift (δ) ppm | Assignment (for 5-Bromo-3-methyl-1H-indole) |
| 134.96 | C-7a |
| 130.22 | C-3a |
| 124.76 | C-2 |
| 122.95 | C-4 |
| 121.64 | C-6 |
| 112.50 | C-5 (bearing Br) |
| 111.60 | C-7 |
| 9.64 | -CH₃ |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum shows molecular ion peaks at m/z 210 and 212, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[3]
| m/z | Interpretation |
| 210 | [M+H]⁺ with ⁷⁹Br |
| 212 | [M+H]⁺ with ⁸¹Br |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 | N-H | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2950-2850 | C-H (methyl) | Stretching |
| ~1600-1450 | C=C (aromatic) | Stretching |
| ~1400-1300 | C-N | Stretching |
| ~600-500 | C-Br | Stretching |
Experimental Protocols
Synthesis of this compound[3]
The synthesis of this compound can be achieved through a multi-step process starting from 4-bromo-2-methylaniline.
Step 1: Iodination of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (Formula I) in glacial acetic acid in a three-neck flask at room temperature with stirring.
-
Add N-iodosuccinimide (NIS) in portions, ensuring the temperature does not exceed 30 °C.
-
Continue the reaction at room temperature for 2 hours after the addition is complete.
Step 2: Sonogashira Coupling
-
The product from Step 1 (a compound of Formula II) is subjected to a Sonogashira coupling reaction with a suitable coupling partner (Formula III) in the presence of a catalyst.
Step 3: Ring Closing Reaction
-
The coupled product from Step 2 is heated to 60 °C and maintained at this temperature for 2 hours.
-
After the reaction, the mixture is poured into ice water and extracted with methyl tert-butyl ether.
-
The organic layer is washed sequentially with aqueous sodium bicarbonate solution and brine.
-
The solution is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield 5-bromo-7-methylindole (Formula V).
General Protocol for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube for analysis.
Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound.
Caption: General workflow for the synthesis and structural elucidation of this compound.
This guide provides a foundational understanding of the structural characteristics of this compound based on currently available data. Further research to obtain and publish the ¹³C NMR and IR spectra of this specific compound would be beneficial for the scientific community.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-7-methyl-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, including its molecular structure, and properties such as molar mass, density, boiling point, and predicted acidity and lipophilicity. While experimental data for some properties remain elusive in publicly accessible literature, this guide consolidates available information and provides context through data on related indole compounds. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters and discusses the potential biological relevance of this scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Substitution on the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its bromine and methyl substitutions, presents a unique electronic and steric profile that can influence its interactions with biological targets. This document serves as a centralized resource for the physicochemical properties of this specific compound, intended to aid researchers in its handling, characterization, and further development.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring. A bromine atom is substituted at the 5-position and a methyl group at the 7-position of the indole ring.
Systematic Name: this compound[2] CAS Number: 15936-81-9[2] Molecular Formula: C₉H₈BrN[2]
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass | 210.07 g/mol | [2][3] |
| Physical State | Solid or semi-solid or lump or liquid | [4] |
| Density | 1.503 g/mL at 25 °C | [3] |
| Boiling Point | 165 °C (at 0.1 Torr) | [3] |
| Flash Point | >110 ℃ | [3] |
| pKa (Predicted) | 16.34 ± 0.30 | [3] |
| XLogP3 (Computed) | 3.1 | [2] |
Melting Point
Solubility
Experimentally determined solubility data for this compound in common laboratory solvents such as water, ethanol, and DMSO are not available. However, based on the general solubility of similar heterocyclic compounds, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO. For instance, the related compound 5-Bromo-1-methyl-1H-indole is reported to be soluble in ethanol, ether, and dichloromethane[6].
Acidity (pKa)
The predicted pKa of this compound is 16.34[3]. This value pertains to the acidity of the N-H proton of the indole ring. The relatively high pKa indicates that it is a very weak acid. Experimental determination is necessary to confirm this predicted value.
Lipophilicity (LogP)
The computed XLogP3 value for this compound is 3.1[2]. This positive value suggests that the compound is lipophilic and will preferentially partition into an organic phase over an aqueous phase. This property is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are general protocols and may require optimization for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium concentration of the compound in a specific solvent at a given temperature.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for pKa Determination.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Methodology:
-
Equal volumes of n-octanol and water are pre-saturated with each other.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow Diagram:
Caption: Workflow for LogP Determination.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is scarce in the public domain, the broader class of substituted indoles is known for a wide range of pharmacological effects. For instance, various indole derivatives have been investigated for their potential as anticancer agents.
Studies on related compounds, such as derivatives of 5-bromo-7-azaindolin-2-one and 5-bromo-1H-indole-2-carboxylic acid, have demonstrated potent antitumor activity in vitro against various cancer cell lines. [2][7]The mechanisms of action for these related compounds often involve the inhibition of key enzymes in cellular signaling pathways, such as receptor tyrosine kinases. [7] Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. However, dedicated biological screening and mechanistic studies are required to elucidate its specific biological targets and signaling pathway involvement.
Logical Relationship of Drug Discovery:
Caption: Drug Discovery Process.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and materials science. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters that are currently lacking in the literature. The predicted lipophilicity and acidity suggest properties that are often desirable in drug candidates. Future research should focus on the experimental validation of these predicted values and the exploration of the biological activities of this compound to fully realize its therapeutic potential.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 15936-81-9 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy Methyl this compound-4-carboxylate [smolecule.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
The Biological Versatility of Substituted Indoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutics. Its inherent ability to mimic endogenous molecules and interact with a diverse array of biological targets has solidified its importance in medicinal chemistry. This technical guide provides an in-depth review of the biological activities of substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation indole-based therapeutic agents.
Anticancer Activity: A Dominant Therapeutic Focus
Substituted indoles have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics.
Targeting Receptor Tyrosine Kinases
A prominent strategy in anticancer drug design is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers. The Epidermal Growth Factor Receptor (EGFR) has been a key target for indole-based inhibitors.[1]
Table 1: Anticancer Activity of Substituted Indoles Targeting Kinases
| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50/GI50) |
| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM[1] |
| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM[1] |
| Indole-acrylamide derivatives | - | Tubulin | Huh7 (Hepatocellular Carcinoma) | 5.0 µM[1] |
| N-substituted indole-2-carboxamides | Compound 16 | EGFR/SRC | A549 (Lung), PC3 (Prostate) | EGFR: 1.026 µM, SRC: 0.002 µM[2] |
| Azaindole derivatives | Multiple examples | AAK1, ALK, AXL, CDK, etc. | Various | Varies with compound and target[3] |
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers. Indole derivatives have been developed to inhibit EGFR, thereby blocking downstream signaling cascades.
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New indolylarylsulfone non-nucleoside reverse transcriptase inhibitors show low nanomolar inhibition of single and double HIV-1 mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and historical context of 5-bromo-7-methyl-1H-indole, a significant heterocyclic compound in the landscape of pharmaceutical research and development. While the precise initial discovery of this specific indole derivative is not prominently documented in seminal literature, its development is intrinsically linked to the broader exploration of substituted indoles as pharmacophores. This document details the evolution of synthetic methodologies, provides in-depth experimental protocols for key reactions, and presents quantitative data to support researchers in the field.
Introduction and Historical Context
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including those for treating migraines and cancer.[1] this compound has emerged as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The historical development of synthetic routes to substituted indoles has paved the way for the preparation of complex molecules like this compound. Classic methods such as the Fischer, Madelung, Bischler-Möhlau, and Reissert indole syntheses have provided the foundational chemistry for accessing the indole core. Over time, these methods have been refined and new, more efficient synthetic strategies have been developed to accommodate a wider range of functional groups and improve reaction yields and conditions.
The synthesis of this compound, in particular, has seen significant advancements aimed at overcoming the limitations of earlier methods, which often involved harsh reaction conditions, low yields, and complex purification procedures.[1] Modern approaches focus on catalytic systems and multi-step, one-pot procedures to enhance efficiency and scalability, reflecting the compound's growing importance in medicinal chemistry.
Synthetic Methodologies
Several synthetic routes to this compound have been reported, primarily in patent literature, highlighting its role as a key building block in drug discovery programs. These methods often start from readily available substituted anilines and employ a variety of modern organic synthesis techniques.
A prominent and well-documented method for the preparation of this compound starts with 4-bromo-2-methylaniline. This multi-step synthesis involves an iodination reaction, followed by a Sonogashira coupling and a final ring-closing reaction.[1] This approach is noted for its use of inexpensive and readily available starting materials, mild reaction conditions, and high overall yield, making it suitable for large-scale production.[1]
The general workflow for this synthesis is depicted below:
2.1.1. Experimental Protocol: Synthesis from 4-Bromo-2-methylaniline [1]
Step 1: Iodination
-
To a solution of 4-bromo-2-methylaniline (Formula I) in a suitable solvent (e.g., acetic acid, acetonitrile, dichloromethane, or chloroform), an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂) is added.
-
The reaction is typically carried out at room temperature.
-
The resulting iodinated compound (Formula II) is then isolated.
Step 2: Sonogashira Coupling
-
The iodinated aniline derivative (Formula II) is coupled with a protected acetylene, such as 2-methyl-3-butyn-2-ol (Formula III), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
The reaction is performed in a solvent like THF, acetonitrile, toluene, or dichloromethane under basic conditions.
-
This step yields the corresponding alkynyl aniline derivative (Formula IV).
Step 3: Ring Closing Reaction
-
The alkynyl aniline from the previous step is subjected to a ring-closing reaction in the presence of a base (e.g., potassium carbonate, potassium phosphate, or potassium tert-butoxide) in a polar aprotic solvent such as DMF, DMAc, NMP, or HMPA.
-
The reaction is typically heated to between 40-80 °C.
-
The crude product is purified by silica gel column chromatography to afford this compound (Formula V).
Other reported methods for synthesizing this compound or its analogues include:
-
A four-step synthesis starting from 4-bromo-2-methylaniline involving coupling, ring closure, hydrolysis, and decarboxylation. This method is reported to be less suitable for large-scale production due to the use of quinoline as a solvent in the decarboxylation step, leading to high costs and complicated post-treatment.[1]
-
A route involving a reduction step using lithium borohydride. This method is also considered less ideal for large-scale synthesis due to the high cost of the reducing agent and low reaction yields.[1]
-
The Bartoli indole synthesis , which offers a shorter route but requires expensive starting materials and more than three molar equivalents of a Grignard reagent at low temperatures.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound via the iodination, Sonogashira coupling, and ring-closing pathway.
| Parameter | Value | Reference |
| Overall Yield | 75-80% | [1] |
| Mass Spectrometry (MS) | m/z (M+1): 210, 212 | [1] |
| ¹H NMR (400MHz, CDCl₃) | δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H) | [1] |
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of the bromine atom at the 5-position and the methyl group at the 7-position allows for further functionalization and modulation of the molecule's properties.
While specific signaling pathways directly involving this compound are not detailed in the provided search results, its utility as a precursor suggests its incorporation into molecules targeting a range of biological processes. The general role of indole derivatives in drug development is vast, with applications as kinase inhibitors, GPCR modulators, and more. The logical relationship for its use in drug development can be visualized as follows:
Conclusion
This compound stands as a testament to the ongoing evolution of synthetic organic chemistry and its profound impact on drug discovery. While its initial discovery is not clearly chronicled, its importance as a synthetic intermediate is well-established through modern patents and research. The development of efficient and scalable synthetic routes, such as the one starting from 4-bromo-2-methylaniline, has made this valuable compound more accessible to researchers. As the demand for novel therapeutics continues to grow, the role of versatile building blocks like this compound in the creation of new medicines is set to expand. This guide provides the necessary technical details to support further research and development in this exciting area.
References
Brominated Indole Derivatives: A Deep Dive into Their Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bromine atoms to this heterocyclic system often enhances biological activity, leading to a diverse array of potent compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of brominated indole derivatives, focusing on their origins, synthesis, biological activities, and mechanisms of action.
Introduction to Brominated Indoles
Brominated indole derivatives are a fascinating class of compounds frequently isolated from marine organisms, particularly sponges and marine algae.[1][2] The unique marine environment, rich in bromine, facilitates the biosynthesis of these halogenated metabolites.[2] These natural products exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6] The presence and position of the bromine atom(s) on the indole ring can significantly influence the compound's potency and selectivity, making them attractive targets for synthetic and medicinal chemists.[7]
Synthesis of Brominated Indole Derivatives
The synthesis of brominated indole derivatives can be achieved through various chemical strategies. A common approach involves the direct bromination of the indole core using reagents like N-bromosuccinimide (NBS).[8] Another strategy is to start with a pre-brominated precursor, such as a bromoaniline, and then construct the indole ring through established methods like the Fischer, Bischler, or Sandmeyer indole synthesis.[8][9]
For instance, the synthesis of 6-bromoisatin, a key intermediate and bioactive compound, can be accomplished by treating N-(3-bromophenyl)-2-hydroxyiminoacetamide with concentrated sulfuric acid.[4][9] This method provides a high yield of the desired product.
Biological Activities and Therapeutic Potential
Brominated indole derivatives have shown promise in several therapeutic areas, as detailed in the following sections. The quantitative data for the biological activities of selected compounds are summarized in the tables below.
Anticancer Activity
Many brominated indoles exhibit potent cytotoxic effects against various cancer cell lines.[2][10][11] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of key enzymes like kinases and topoisomerase II, and disruption of cell cycle progression.[3][12][13]
For example, tyrindoleninone, isolated from the marine mollusc Dicathais orbita, induces apoptosis in colorectal cancer cells.[10] Another notable example is 6,6'-dibromoindirubin, a potent inhibitor of glycogen synthase kinase-3 (GSK-3).[5][9][14]
Table 1: Anticancer Activity of Selected Brominated Indole Derivatives
| Compound | Cancer Cell Line | Activity Type | Value | Reference(s) |
| Topsentin | P-388 (murine leukemia) | IC50 | 8.8 µM | [10] |
| Makaluvamine A | HCT-116 (human colon carcinoma) | IC90 (Topoisomerase II inhibition) | 41 µM | [15] |
| Makaluvamine F | HCT-116 (human colon carcinoma) | IC90 (Topoisomerase II inhibition) | 25 µM | [15] |
| Tyrindoleninone | HT29 (human colorectal adenocarcinoma) | IC50 | 390 µM | [10] |
| 6-Bromoisatin | HT29 (human colorectal adenocarcinoma) | IC50 | ~100 µM | [10] |
| 6,6'-Dibromoindirubin | Various | GSK-3β Inhibition (IC50) | 0.19 µM | [9] |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β | IC50 | 5 nM | [5][14][16] |
| Nortopsentin A | P388 (murine leukemia) | IC50 | 7.6 µM | [1] |
| Nortopsentin B | P388 (murine leukemia) | IC50 | 7.8 µM | [1] |
| Nortopsentin C | P388 (murine leukemia) | IC50 | 1.7 µM | [1] |
| MC11 (tetrabromoindenoindole) | Protein Kinase CK2 | IC50 | 16 nM | [17][18][19] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and several brominated indoles have demonstrated significant anti-inflammatory properties.[7][20] A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[20][21]
Extracts from the marine mollusc Dicathais orbita, containing compounds like 6-bromoindole and 6-bromoisatin, have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][20] This inhibition is associated with a reduction in NF-κB translocation to the nucleus.[20]
Table 2: Anti-inflammatory Activity of Selected Brominated Indole Derivatives
| Compound/Extract | Cell Line | Target/Assay | IC50 | Reference(s) |
| D. orbita Hypobranchial Gland Extract | RAW264.7 | NO Inhibition | 30.8 µg/mL | [7] |
| D. orbita Hypobranchial Gland Extract | RAW264.7 | TNF-α Inhibition | 43.03 µg/mL | [7] |
| 6-Bromoindole | RAW264.7 | NO Inhibition | > 50 µg/mL | [4] |
| 6-Bromoisatin | RAW264.7 | NO Inhibition | 27.1 µg/mL (120 µM) | [4] |
| Tyrindoleninone | RAW264.7 | NO Inhibition | 26.4 µg/mL (103 µM) | [4] |
| 5-Bromoisatin | RAW264.7 | TNF-α Inhibition | 38.05 µM | [7] |
| Geobarrettin A | Dendritic Cells | IL-12p40 Inhibition | > 10 µM | [22] |
| Barettin | THP-1 | IL-1β Inhibition | ~5 µM | [22] |
| Barettin | THP-1 | TNF-α Inhibition | ~5 µM | [22] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Brominated indoles from marine sources have shown activity against a range of bacteria and fungi.[1][7] For example, brominated indoles from the marine alga Laurencia similis exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 2 µg/mL.[7]
Table 3: Antimicrobial Activity of Selected Brominated Indole Derivatives
| Compound | Organism | Activity Type | Value | Reference(s) |
| Brominated indole (from L. similis) | S. aureus, B. subtilis, etc. | MIC | 2 - 125 µg/mL | [7] |
| Nortopsentin A | Candida albicans | MIC | 3.1 µM | [1] |
| Nortopsentin B | Candida albicans | MIC | 6.2 µM | [1] |
| Nortopsentin C | Candida albicans | MIC | 12.5 µM | [1] |
Neurological Activity
The indole nucleus is a key component of many neurotransmitters, and its brominated derivatives have been investigated for their effects on the central nervous system. Aplysinopsin derivatives, for instance, have been synthesized and evaluated for their binding affinity to serotonin receptors.[11][23][24] Certain modifications to the aplysinopsin scaffold can lead to high selectivity for specific serotonin receptor subtypes, suggesting their potential in treating neurological and psychiatric disorders.[11][23]
Table 4: Neurological Activity of Selected Brominated Indole Derivatives
| Compound | Target | Activity Type | Value | Reference(s) |
| (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | 5-HT2C Receptor | Ki | 46 nM | [11] |
| 6-Bromo-2'-de-N-methylaplysinopsin | 5-HT2C Receptor | Ki | ~2.3 µM | [23] |
Key Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental strategies discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: NF-κB Signaling Pathway Inhibition by Brominated Indoles.
Caption: Intrinsic Apoptosis Pathway Induced by Brominated Indoles.
Caption: Workflow for Bioassay-Guided Fractionation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the study of brominated indole derivatives.
Synthesis of 6-Bromoisatin
This protocol is adapted from a standard method for the synthesis of isatin derivatives.[4][9]
-
Step 1: Preparation of N-(3-bromophenyl)-2-hydroxyiminoacetamide. This intermediate is typically synthesized from 3-bromoaniline.
-
Step 2: Cyclization. Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.
-
Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.
-
After the reaction is complete, slowly pour the mixture into ice water to precipitate the product.
-
Collect the yellow precipitate by filtration and dry to obtain 6-bromoisatin (yield: ~98%). The product can often be used in subsequent reactions without further purification.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][3][12]
-
Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the brominated indole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis (Caspase-3/7) Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1][11][25]
-
Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Anti-inflammatory (Nitric Oxide) Assay
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.[15][23][26]
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the brominated indole derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. A decrease in absorbance indicates an inhibition of NO production.
Conclusion
Brominated indole derivatives represent a rich and diverse class of natural and synthetic compounds with significant potential in medicinal chemistry. Their broad range of biological activities, coupled with the tunability of their chemical structures, makes them compelling lead compounds for the development of new therapeutics for cancer, inflammation, infectious diseases, and neurological disorders. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of novel and more effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity and biochemical effects of topsentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. caymanchem.com [caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant and Anti-Inflammatory Activities of Barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. From Sea to Synapse: Molecular Docking and Dynamics Study of Aplysinopsin Analogues as Selective 5-HT₂C Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. From Sea to Synapse: Molecular Docking and Dynamics Study of Aplysinopsin Analogues as Selective 5-HT₂C Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Strategic Role of 5-Bromo-7-methyl-1H-indole as a Pivotal Intermediate in Modern Drug Discovery
For Immediate Release
[City, State] – 5-Bromo-7-methyl-1H-indole is emerging as a critical building block in the synthesis of complex therapeutic agents. This in-depth technical guide provides a comprehensive overview of its synthesis, chemical versatility, and strategic application in the development of novel pharmaceuticals, with a particular focus on its potential in the creation of potent enzyme inhibitors for diseases such as cancer and neurological disorders. This document is intended for researchers, scientists, and professionals within the drug development sector.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This compound, with its distinct substitution pattern, offers medicinal chemists a versatile platform for generating diverse molecular architectures. The bromine atom at the 5-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents, while the methyl group at the 7-position can influence the molecule's conformation and metabolic stability.
Synthesis of this compound
A robust and efficient synthesis of this compound has been reported, starting from 4-bromo-2-methylaniline.[1] This multi-step process, outlined below, provides the intermediate in good yields.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Iodination of 4-bromo-2-methylaniline To a solution of 4-bromo-2-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid, N-iodosuccinimide (NIS) (2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion.
Step 2: Sonogashira Coupling The iodinated intermediate is then coupled with a suitable acetylene derivative, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a solvent like THF.
Step 3: Ring Closure (Cyclization) The resulting coupled product undergoes a base-mediated cyclization to form the indole ring. The reaction is typically heated to facilitate the ring closure.
Step 4: Purification The crude this compound is purified by column chromatography on silica gel to afford the final product.
Quantitative Data for Synthesis
| Step | Reactants | Reagents | Solvent | Yield (%) |
| 1 | 4-bromo-2-methylaniline | N-Iodosuccinimide | Glacial Acetic Acid | ~90% |
| 2 | Iodinated intermediate, Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF | ~85% |
| 3 | Coupled Product | TBAF | THF | ~80% |
Table 1: Summary of a typical synthetic route for this compound with representative yields.[1]
References
The Indole Nucleus: A Comprehensive Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties bestow upon it a rich and diverse reactivity, making it a versatile building block for the synthesis of complex molecular entities.[1] This in-depth technical guide provides a comprehensive exploration of the reactivity of the indole nucleus, focusing on the core principles and practical applications relevant to researchers, scientists, and drug development professionals. The content herein is designed to serve as a detailed reference, complete with quantitative data, experimental protocols, and visual representations of key chemical transformations and biological pathways.
Core Principles of Indole Reactivity
Indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring.[2] The fusion of these two rings results in a π-electron-rich system, with the pyrrole moiety being significantly more electron-rich than the benzene ring.[3] This electronic characteristic is the primary determinant of indole's reactivity, making it highly susceptible to electrophilic attack.
The most reactive position for electrophilic substitution on the indole nucleus is the C3 position of the pyrrole ring, which is estimated to be approximately 10¹³ times more reactive than a single position on benzene.[2] This pronounced reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed upon electrophilic attack at C3, without disrupting the aromaticity of the benzene ring. If the C3 position is substituted, electrophilic attack then preferentially occurs at the C2 position. Substitution on the benzene ring typically only occurs when the C2 and C3 positions are blocked.[3]
The nitrogen atom of the indole ring is not significantly basic, as its lone pair of electrons is delocalized to maintain the aromaticity of the ring system. However, the N-H proton is weakly acidic, with a pKa of approximately 17, and can be deprotonated by strong bases.[4]
dot
Caption: Logical relationship of the primary reaction types of the indole nucleus.
Electrophilic Substitution Reactions
Electrophilic substitution is the hallmark of indole chemistry. A variety of electrophiles can be introduced at the C3 position under relatively mild conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including indole. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5] The electrophilic chloroiminium ion attacks the C3 position of the indole, and subsequent hydrolysis yields the corresponding indole-3-carboxaldehyde.[5]
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles [5]
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | - | - |
Experimental Protocol: Vilsmeier-Haack Formylation of Indole [5]
-
To a stirred solution of N,N-dimethylformamide (10 mL) at 0 °C, slowly add phosphorus oxychloride (1.5 mL, 16 mmol).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of indole (1.17 g, 10 mmol) in DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice (50 g) and neutralize with a 10% aqueous sodium hydroxide solution.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford pure indole-3-carboxaldehyde.
dot
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, indole), formaldehyde, and a primary or secondary amine. This reaction provides a straightforward route to 3-aminomethylindoles, such as the naturally occurring alkaloid gramine.
Table 2: Synthesis of Gramine and Analogs via Mannich Reaction
| Indole Derivative | Amine | Solvent | Yield (%) | Reference |
| Indole | Dimethylamine | Acetic Acid | 95.6 | [6] |
| 5-Methoxyindole | Dimethylamine | Acetic Acid | 95 | [6] |
| 5-Nitroindole | Dimethylamine | Acetic Acid | 70.5 | [6] |
| 2-Methylindole | Dimethylamine | Methanol | Low | [7] |
Experimental Protocol: Synthesis of Gramine [8]
-
In a flask, dissolve indole (5.0 g, 42.7 mmol) in glacial acetic acid (10 mL).
-
Cool the solution in an ice bath and add a 40% aqueous solution of dimethylamine (10 mL, 85.4 mmol).
-
To the cooled and stirred mixture, add a 40% aqueous solution of formaldehyde (7.5 mL, 100 mmol).
-
Stir the reaction mixture at room temperature for 1 hour, then heat at 50-60 °C for 4 hours.
-
Cool the mixture and pour it into a beaker containing 100 mL of 10% aqueous sodium hydroxide.
-
Collect the precipitated gramine by vacuum filtration, wash thoroughly with cold water, and air dry.
-
The crude product can be recrystallized from acetone.
Cycloaddition Reactions
The C2-C3 double bond of the indole nucleus can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to complex polycyclic structures.[2]
Diels-Alder Reaction
While less common than electrophilic substitution, the indole C2-C3 bond can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. Intramolecular versions of this reaction are often more efficient.[2]
Experimental Protocol: Representative Diels-Alder Reaction with an Indole Derivative
A general procedure for an intermolecular Diels-Alder reaction involving an N-acylated indole and an electron-rich diene is as follows:
-
To a solution of N-acetylindole (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a sealed tube is added the diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0 mmol).
-
A Lewis acid catalyst (e.g., AlCl₃, 0.2 mmol) is added, and the tube is sealed.
-
The reaction mixture is heated at 100-120 °C for 24-48 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cycloadduct.
Oxidation of the Indole Nucleus
The electron-rich nature of the indole ring makes it susceptible to oxidation. The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions. Common oxidation products include oxindoles, indoxyls, and isatins.[2][9]
Table 3: Oxidation of Indole to Isatin [10]
| Indole Derivative | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | I₂/TBHP | DMSO | 80 | 24 | 65 |
| 4-Methylindole | I₂/TBHP | DMSO | 80 | 24 | 89 |
| 5-Methylindole | I₂/TBHP | DMSO | 80 | 24 | 82 |
| 6-Methylindole | I₂/TBHP | DMSO | 80 | 24 | 85 |
Experimental Protocol: Oxidation of Indole to Isatin [10]
-
To a solution of indole (0.5 mmol) in dimethyl sulfoxide (DMSO) (6 mL) are added iodine (I₂, 0.6 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 2.5 mmol).
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with a saturated aqueous solution of Na₂S₂O₃, followed by brine, and then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield isatin.
Nucleophilic Substitution Reactions
Nucleophilic substitution on the indole ring is less common than electrophilic substitution and typically requires the presence of activating groups, such as a leaving group at the C2 or C3 position and/or an electron-withdrawing group on the nitrogen atom.
Named Reactions in Indole Synthesis
Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for the preparation of substituted indoles.[11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[11][12]
Table 4: Fischer Indole Synthesis of Various Substituted Indoles
| Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| Phenylhydrazine | Acetone | Polyphosphoric Acid | >90 | [8] |
| p-Tolylhydrazine | Cyclohexanone | Acetic Acid | 85 | [8] |
| Phenylhydrazine | Pyruvic acid | H₂SO₄ | High | [8] |
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
-
A mixture of phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) in glacial acetic acid (50 mL) is heated under reflux for 1 hour to form the phenylhydrazone.
-
The solvent is removed under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (50 g) and heat the mixture at 150-170 °C for 10-15 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid product is collected by filtration, washed with water, and then triturated with a small amount of cold methanol to remove colored impurities.
-
The product is recrystallized from ethanol to give pure 2-phenylindole.
dot
Caption: Simplified workflow of the Fischer indole synthesis.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many indole alkaloids. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic attack on the C2 position of the indole ring.[2]
Experimental Protocol: Pictet-Spengler Reaction of Tryptamine and Benzaldehyde [13]
-
To a solution of tryptamine (1.60 g, 10 mmol) in dichloromethane (50 mL) is added benzaldehyde (1.06 g, 10 mmol).
-
Trifluoroacetic acid (0.1 mL) is added as a catalyst.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
Indole in Biological Signaling Pathways
Indole-containing molecules play crucial roles in a multitude of biological processes. Two of the most well-known examples are the neurotransmitter serotonin and the hormone melatonin, both derived from the amino acid tryptophan.
Serotonin and Melatonin Biosynthesis and Signaling
Serotonin is synthesized from tryptophan through a two-step enzymatic process. It is a key regulator of mood, appetite, and sleep. Melatonin is synthesized from serotonin, primarily in the pineal gland, and is central to the regulation of circadian rhythms.[14]
dot
Caption: Biosynthetic pathway of serotonin and melatonin from tryptophan.
Serotonin exerts its effects by binding to a variety of serotonin receptors (5-HT receptors), which are predominantly G-protein coupled receptors (GPCRs) that trigger downstream signaling cascades.[2] Melatonin also acts through GPCRs, primarily the MT1 and MT2 receptors, to regulate cellular function.
dot
Caption: Simplified signaling pathway of serotonin via a G-protein coupled receptor.
This guide provides a foundational understanding of the reactivity of the indole nucleus, with a focus on practical applications for synthetic and medicinal chemists. The versatility of this scaffold, coupled with a deep understanding of its chemical behavior, will continue to drive innovation in drug discovery and development.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Reactome | Serotonin and melatonin biosynthesis [reactome.org]
- 12. Melatonin - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. serotonin and melatonin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 5-Bromo-7-methyl-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity. Among these, halogenated indoles, particularly 5-bromo-indole derivatives, have garnered substantial interest for their potential as therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic targets for derivatives of 5-Bromo-7-methyl-1H-indole. While research on this specific substituted indole is emerging, this guide extrapolates from the broader class of 5-bromo-indole derivatives to identify likely targets and mechanisms of action, with a primary focus on oncology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of pertinent signaling pathways and workflows to aid researchers in drug discovery and development.
Core Therapeutic Area: Oncology
The predominant therapeutic application for 5-bromo-indole derivatives lies in the field of oncology. These compounds have demonstrated significant antiproliferative and cytotoxic activities against a range of cancer cell lines. The primary mechanism of action appears to be the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
Key Molecular Targets
1. Receptor Tyrosine Kinases (RTKs):
Several 5-bromo-indole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which play a pivotal role in cancer cell proliferation, survival, angiogenesis, and metastasis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy.
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. EGFR inhibitors are a cornerstone of targeted cancer therapy.
2. Other Potential Kinase Targets:
The azaindole scaffold, structurally related to indole, is a known "hinge-binding" motif for many kinases, suggesting that this compound derivatives could potentially target a broader range of kinases involved in cancer, such as:
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.
-
SRC family kinases: Involved in cell proliferation, survival, and migration.
-
PI3K/Akt/mTOR pathway kinases: A central signaling pathway that is often hyperactivated in cancer.
Data Presentation: Antiproliferative and Kinase Inhibitory Activities
The following tables summarize the reported in vitro activities of various 5-bromo-indole derivatives. It is important to note that specific data for this compound derivatives are limited in publicly available literature; the presented data is for structurally related 5-bromo-indole compounds to indicate potential efficacy.
Table 1: Antiproliferative Activity of 5-Bromo-Indole Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-indole hydrazone derivative (5BDBIC) | HepG2 (Hepatocellular Carcinoma) | 14.3 | [1][2] |
| 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Hepatocellular Carcinoma) | 2.357 | [3] |
| 5-bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung Adenocarcinoma) | 3.012 | [3] |
| 5-bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (Ovarian Carcinoma) | 2.874 | [3] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | [4] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial Cells) | 5.6 µg/mL | [4] |
Table 2: Kinase Inhibitory Activity of Indole Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Benzofuran–indole hybrid (8aa) | EGFR | 0.44 | [5] |
| Indole derivative | SIRT1 | 0.06 - 0.1 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are representative protocols for assays commonly used to characterize the anticancer activity of indole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction: In a microplate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced (e.g., using the ADP-Glo™ assay which measures luminescence) or by measuring the phosphorylation of the substrate (e.g., using a phosphospecific antibody).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a this compound derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
Derivatives of 5-bromo-indole represent a promising class of compounds with significant potential as anticancer agents, primarily through the inhibition of key protein kinases such as VEGFR-2 and EGFR. While the available data for the broader class of 5-bromo-indoles is encouraging, there is a clear need for further investigation into the specific biological activities of this compound derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these specific derivatives to identify lead compounds with high potency and selectivity. Elucidating their precise mechanisms of action and evaluating their efficacy in preclinical in vivo models will be critical next steps in the development of this class of compounds as potential cancer therapeutics. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
- 5. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 34.237.233.138 [34.237.233.138]
- 7. benchchem.com [benchchem.com]
5-Bromo-7-methyl-1H-indole CAS number 15936-81-9
An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole (CAS: 15936-81-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted indole derivative that serves as a crucial building block in the synthesis of various biologically active compounds.[1] Indole and its derivatives are fundamental scaffolds in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The presence of a bromine atom and a methyl group on the indole ring of this particular compound provides specific steric and electronic properties, making it a valuable intermediate for medicinal chemistry and drug discovery programs.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 15936-81-9 | [4][5][6] |
| Molecular Formula | C₉H₈BrN | [6] |
| Molecular Weight | 210.07 g/mol | [6][7] |
| IUPAC Name | This compound | [4][6] |
| Physical Form | Solid or semi-solid or lump or liquid | [4] |
| Boiling Point | 165 °C at 0.1 Torr | [7] |
| Density | 1.503 g/mL at 25 °C | [7][8] |
| Flash Point | >110 °C | [7] |
| pKa | 16.34 ± 0.30 (Predicted) | [7] |
| Storage | Sealed in dry, room temperature | [4] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the use of 4-bromo-2-methylaniline as a starting material.[1]
Experimental Protocol: Synthesis from 4-bromo-2-methylaniline[1]
This protocol is based on a patented preparation method which involves iodination, Sonogashira coupling, and a final ring-closing reaction.
Step 1: Iodination of 4-bromo-2-methylaniline
-
To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., acetic acid, acetonitrile, dichloromethane, or chloroform), an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine (I₂) is added.
-
The molar ratio of the iodinating agent to the starting aniline is typically between 1:1 and 2:1.
-
The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the iodinated intermediate.
Step 2: Sonogashira Coupling
-
The iodinated intermediate from Step 1 is subjected to a Sonogashira coupling reaction with a suitable acetylene derivative.
-
The reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI.
-
The reaction is carried out in an appropriate solvent, for instance, THF, acetonitrile, toluene, or dichloromethane, and in the presence of a base.
-
The mixture is heated, and the progress is monitored until the starting material is consumed.
Step 3: Ring Closing Reaction to form this compound
-
The product from the Sonogashira coupling is then subjected to a ring-closing reaction to form the indole ring.
-
This is typically achieved by heating the intermediate in a suitable solvent.
-
The reaction mixture is then heated to 60 °C and maintained for 2 hours.
Purification:
-
After the reaction, the mixture is poured into ice water and extracted with an organic solvent like methyl tert-butyl ether.
-
The organic layer is washed sequentially with an aqueous sodium bicarbonate solution and brine.
-
It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated).
-
The resulting crude product is purified by silica gel column chromatography to yield pure this compound.[1]
A yield of approximately 75-80% has been reported for this process.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopy | Data |
| Mass Spectrometry | MS (M+1): 210, 212[1] |
| ¹H NMR (400MHz, CDCl₃) | δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H)[1] |
Applications in Research and Drug Development
Indole derivatives are a cornerstone in medicinal chemistry.[3] this compound, as a substituted indole, is an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]
-
Anticancer Agents: Substituted indoles are widely investigated for their anticancer properties.[9] Bromo-substituted indoles, in particular, have been used to develop inhibitors of key signaling pathways in cancer cells, such as those involving receptor tyrosine kinases.[9]
-
Neurological Disorders: The indole nucleus is present in several neurotransmitters, and its derivatives are explored for treating neurological conditions like migraine.[1]
-
Chemical Synthesis: The bromine atom at the 5-position can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to create libraries of novel compounds for drug screening.[10][11]
Safety and Handling
This compound is associated with several hazard classifications.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory when handling this compound. It should be used in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for creating novel compounds with a wide array of potential biological activities. The strategic placement of the bromo and methyl groups allows for further chemical modifications, paving the way for the development of new therapeutic agents. Researchers and scientists working with this compound should adhere to strict safety guidelines due to its hazardous nature.
References
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. rjpn.org [rjpn.org]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 15936-81-9 [sigmaaldrich.com]
- 5. This compound | 15936-81-9 [chemicalbook.com]
- 6. This compound | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chemwhat.com [chemwhat.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy Methyl this compound-4-carboxylate [smolecule.com]
- 11. nbinno.com [nbinno.com]
molecular weight and formula of 5-Bromo-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the key chemical properties and a conceptual synthetic pathway for 5-Bromo-7-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Citation |
| Molecular Formula | C₉H₈BrN | [1][2][3] |
| Molecular Weight | 210.07 g/mol | [1][2][3][4] |
| SMILES String | CC1=CC(=CC2=C1NC=C2)Br | [1] |
| CAS Number | 15936-81-9 | [1][2] |
Conceptual Relationships and Properties
The following diagram illustrates the logical connections between the compound's nomenclature, its structural representation, and its fundamental physicochemical properties.
Experimental Protocols: A Conceptual Synthetic Workflow
While specific, detailed experimental protocols are proprietary or published in specialized literature, a general and plausible synthetic route for this compound has been described.[4] The following diagram outlines the conceptual workflow for its preparation, which involves a three-step process starting from 4-bromo-2-methylaniline.[4]
Disclaimer: The experimental workflow presented is a conceptual representation based on published synthetic routes for this class of compounds. It is intended for illustrative purposes and should not be considered a direct substitute for a validated, laboratory-tested protocol. Researchers should consult peer-reviewed literature and patents for detailed experimental conditions, safety precautions, and analytical characterization data.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-7-methyl-1H-indole from 4-bromo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-bromo-7-methyl-1H-indole, a key intermediate in pharmaceutical research and development, starting from 4-bromo-2-methylaniline. The primary route detailed is a three-step synthesis involving iodination, Sonogashira coupling, and cyclization. An alternative approach via the Fischer indole synthesis is also discussed.
Introduction
Indole scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. Specifically, substituted indoles such as this compound serve as crucial building blocks for the development of therapeutics targeting a range of diseases. The synthesis of this particular indole derivative from readily available starting materials is of significant interest to the drug development community.
Synthetic Strategies
Two plausible synthetic routes for the preparation of this compound from 4-bromo-2-methylaniline are presented.
Route 1: Iodination, Sonogashira Coupling, and Cyclization
This is a modern and efficient method for the construction of the indole ring. The synthesis proceeds in three sequential steps:
-
Iodination: Introduction of an iodine atom ortho to the amino group of 4-bromo-2-methylaniline.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the resulting aryl iodide with a protected alkyne.
-
Cyclization: Intramolecular ring closure to form the indole scaffold.
Route 2: Fischer Indole Synthesis
A classic and widely used method for indole synthesis. This route involves:
-
Diazotization and Reduction: Conversion of 4-bromo-2-methylaniline to its corresponding hydrazine derivative.
-
Condensation: Reaction of the hydrazine with a suitable carbonyl compound to form a hydrazone.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield the indole.
Route 1: Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-iodo-6-methylaniline
Reaction Scheme:
Protocol:
-
To a solution of 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to remove any unreacted iodine, followed by a wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-bromo-2-iodo-6-methylaniline.
Step 2: Synthesis of N-(4-bromo-2-methyl-6-((trimethylsilyl)ethynyl)phenyl)amine
Reaction Scheme:
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-iodo-6-methylaniline (1.0 eq), copper(I) iodide (0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.03 eq).
-
Add anhydrous triethylamine as the solvent, followed by trimethylsilylacetylene (1.5 eq).
-
Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 3: Synthesis of this compound
Reaction Scheme:
Protocol:
-
Dissolve N-(4-bromo-2-methyl-6-((trimethylsilyl)ethynyl)phenyl)amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2.0 eq).
-
Heat the mixture to 100-120 °C for 2-4 hours. The desilylation and cyclization occur in this step.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.[1]
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 4-bromo-2-methylaniline | 4-Bromo-2-iodo-6-methylaniline | N-Iodosuccinimide | Acetic Acid | 85-95 | >95 |
| 2 | 4-Bromo-2-iodo-6-methylaniline | N-(4-bromo-2-methyl-6-((trimethylsilyl)ethynyl)phenyl)amine | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 70-85 | >95 |
| 3 | N-(4-bromo-2-methyl-6-((trimethylsilyl)ethynyl)phenyl)amine | This compound | Potassium Carbonate | DMF | 75-85 | >98 |
| Overall | 4-bromo-2-methylaniline | This compound | ~45-65 | >98 |
Note: Yields and purity are typical and may vary based on experimental conditions and scale.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Synthetic Steps
Caption: Logical progression of the synthesis.
Alternative Strategy: Fischer Indole Synthesis (Route 2)
The Fischer indole synthesis provides a viable alternative for the preparation of this compound.[2][3] This route would begin with the conversion of 4-bromo-2-methylaniline to (4-bromo-2-methylphenyl)hydrazine. This hydrazine would then be reacted with a suitable aldehyde, such as glyoxal or a protected equivalent, to form the corresponding hydrazone. Acid-catalyzed cyclization of this intermediate would then furnish the desired indole.
While this is a powerful and well-established method, the synthesis of the required hydrazine from the starting aniline and the selection of the appropriate carbonyl partner to avoid substitution at the C2 position of the indole are critical considerations.
Proposed Fischer Indole Synthesis Workflow
Caption: Proposed workflow for the Fischer indole synthesis route.
Conclusion
The synthesis of this compound from 4-bromo-2-methylaniline is effectively achieved through a three-step sequence of iodination, Sonogashira coupling, and cyclization. This modern route offers good overall yields and high purity of the final product. The protocols provided herein are intended to serve as a detailed guide for researchers in the field of medicinal chemistry and drug development. The alternative Fischer indole synthesis route is also a strong candidate, contingent on the optimization of the hydrazine formation and the choice of the carbonyl component.
References
Application Notes and Protocols for Sonogashira Coupling with 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of substituted alkynes. For drug development professionals, the indole scaffold is a privileged structure found in a vast array of biologically active compounds.[1] The functionalization of the indole core at the 5-position with an alkynyl moiety via the Sonogashira coupling opens up avenues for the synthesis of novel therapeutic agents, including inhibitors of enzymes like tubulin and xanthine oxidase, which are targets for cancer and gout therapies, respectively.[1]
This document provides detailed experimental protocols, reaction conditions, and troubleshooting guidance for the successful execution of Sonogashira coupling reactions with 5-bromoindoles.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of 5-bromoindole with various terminal alkynes.
| Entry | 5-Bromoindole Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [1] |
| 2 | 5-Bromo-1H-indole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [1] |
| 3 | 5-Bromo-1H-indole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [1] |
| 4 | 5-Bromo-1H-indole | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~90 | [1] |
| 5 | 5-Bromo-1H-indole | Phenylacetylene | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | N/A | [2] |
| 6 | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine | Zn | MeCN | 80 | 12 | N/A |
N/A: Not available in the provided search results.
Experimental Protocols
General Protocol for Sonogashira Coupling of 5-Bromoindole
This protocol provides a general procedure that can be adapted for various terminal alkynes.
Materials:
-
5-Bromoindole (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous and degassed solvent via syringe, followed by the addition of triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (refer to the data table or literature for specific conditions) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylindole.[1]
Example Protocol: Synthesis of 5-(Phenylethynyl)-1H-indole
Procedure:
-
In a flask, combine 5-bromoindole (196 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).[1]
-
Evacuate and backfill the flask with argon three times.[1]
-
Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.[1]
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.[1]
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[1]
-
Follow the general work-up and purification procedure to yield 5-(phenylethynyl)-1H-indole.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling of 5-bromoindoles.
Signaling Pathway: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or No Product Yield | Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using more robust, air-stable pre-catalysts or ligands. |
| Suboptimal Reaction Conditions: Temperature, reaction time, or base may not be ideal for the specific substrates. | Screen different bases (e.g., diisopropylamine, DBU), solvents, and temperatures. For less reactive aryl bromides, higher temperatures may be required. | |
| Homocoupling of Alkyne (Glaser Coupling): The terminal alkyne can dimerize, especially in the presence of copper and oxygen. | Thoroughly degas all solvents and reagents. Slow addition of the alkyne to the reaction mixture can also minimize this side reaction. Copper-free Sonogashira protocols can be considered. | |
| Reaction Stalls | Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for the specific 5-bromoindole derivative. | Consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst activity and stability. |
| Difficulty in Purification | Formation of Palladium Black: This indicates catalyst decomposition and can complicate purification. | Ensure proper degassing and use of high-purity reagents. Using a different palladium source or ligand might prevent decomposition. |
| Close Polarity of Product and Starting Material: This can make separation by column chromatography challenging. | Optimize the solvent system for column chromatography. If the product is a solid, recrystallization may be an effective purification method. |
Characterization Data
Example: 5-(Phenylethynyl)-1H-indole
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (br s, 1H, NH), 7.85 (s, 1H, H-4), 7.55-7.53 (m, 2H, Ar-H), 7.41 (d, J = 8.4 Hz, 1H, H-7), 7.37-7.32 (m, 3H, Ar-H), 7.27-7.25 (m, 1H, H-2), 7.21 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 6.55 (dd, J = 3.2, 0.8 Hz, 1H, H-3).
-
¹³C NMR (100 MHz, CDCl₃): δ 135.9, 131.6, 128.4, 128.3, 127.8, 126.1, 125.0, 124.5, 123.5, 115.1, 111.0, 102.4, 90.9, 88.6.
-
Mass Spectrometry (EI): m/z (%) = 217 (M⁺, 100).
Note: NMR and MS data are illustrative and may vary slightly depending on the specific instrumentation and conditions used.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Organic solvents such as DMF and THF are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-7-methyl-1H-indole in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it possesses for molecular elaboration. The methodologies described herein are fundamental for the synthesis of complex indole derivatives, which are prevalent in numerous biologically active compounds.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of many natural products and synthetic pharmaceuticals. Functionalization of the indole nucleus is a key strategy in the development of new therapeutic agents. This compound offers two primary sites for modification: the bromine atom at the C5 position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and the indole nitrogen. The methyl group at the C7 position can influence the electronic properties and steric environment of the indole ring, potentially impacting reaction outcomes.
This document details protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation reactions.
Data Presentation: A Comparative Overview of Palladium-Catalyzed Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions involving 5-bromoindoles. While specific data for this compound is limited in the literature, the provided data for closely related analogs, primarily 5-bromoindole, serves as a strong predictive guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₂CO₃ | Water | 100 | 12 | 83 | 5,7-dibromoindole[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 12 | ~90 | 5-bromoindazole |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 12 | ~85 | 5-bromoindazole |
Table 2: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 | 5-bromoindole[2] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85 | 5-bromoindole[2] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | 5-bromoindole[2] |
Table 3: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Substrate | |---|---|---|---|---|---|---|---|---| | 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | 5-bromoindole[3] | | 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 h | ~97 | 5-bromoindole[3] | | 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 110 | 12 h | High | 5-bromoindole[3] |
Table 4: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (4) | LiHMDS | THF | 65 | 12 | 80-90 | 5-bromoindole[4] | | 2 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (4) | LiHMDS | THF | 65 | 12 | 85-95 | 5-bromoindole[4] | | 3 | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 | 4-bromo-7-azaindole[5] |
Table 5: Cyanation Conditions
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | |---|---|---|---|---|---|---|---|---| | 1 | K₄[Fe(CN)₆] | Pd precatalyst (0.2) | XPhos (0.4) | KOAc | Dioxane/H₂O | 100 | 1 | 95 | 5-bromoindole[6] | | 2 | KCN | Pd(PPh₃)₄ | - | - | DMF | 100 | 4 | 80-90 | Aryl Bromide |
Experimental Protocols
The following are detailed, step-by-step protocols for performing the described palladium-catalyzed reactions with this compound. These protocols are based on established procedures for similar substrates and should be optimized for the specific reaction.
Suzuki-Miyaura Coupling Protocol
This protocol describes the cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (1.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Degassed water
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.015 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous and degassed DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Coupling Protocol (Microwave-Assisted)
This protocol describes the microwave-assisted Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.5 equivalents)
-
Sodium tetrachloropalladate(II) [Na₂PdCl₄] (5 mol%)
-
SPhos (15 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Acetonitrile (MeCN) and Water (1:1 mixture)
-
Microwave reactor vial with a stir bar
-
Argon gas
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), Na₂PdCl₄ (0.05 mmol), SPhos (0.15 mmol), and Na₂CO₃ (2.0 mmol).
-
Seal the vial and purge with argon for 5 minutes.
-
Add the degassed MeCN/H₂O (1:1, 4 mL) mixture, followed by the alkene (1.5 mmol).
-
Place the sealed vial in the microwave reactor and heat to 150 °C for 15-30 minutes.[3]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Xantphos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.04 mmol) to a dry Schlenk tube.
-
Add anhydrous THF (2 mL) and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous THF (3 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add LiHMDS (2.2 mmol, as a 1M solution in THF) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 65 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Cyanation Protocol
This protocol details the conversion of the bromo-substituent to a cyano-group.
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.5 equivalents)
-
Palladium precatalyst (e.g., Buchwald's G3 precatalyst) (0.2 mol%)
-
XPhos (0.4 mol%)
-
Potassium acetate (KOAc) (1.5 equivalents)
-
1,4-Dioxane and degassed water
-
Nitrogen or Argon gas
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), the palladium precatalyst (0.002 mmol), XPhos (0.004 mmol), and KOAc (1.5 mmol).
-
Seal the tube, then evacuate and backfill with nitrogen (repeat three times).
-
Add 1,4-dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 1-4 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the general workflows and catalytic cycles for the described reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
References
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation and Evaluation of 5-Bromo-7-methyl-1H-indole Derivatives for Anticancer Studies
Introduction
The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer agents.[1][2] Indole derivatives exhibit a wide range of biological activities and have been shown to induce antitumor effects through various mechanisms, including the inhibition of critical cellular processes, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][3] Specifically, halogenated indoles, such as those containing a bromine atom, have garnered significant attention due to their enhanced biological activities.[1] 5-bromo-7-methylindole serves as a key intermediate for the synthesis of various derivatives for pharmacological evaluation.[4] This document provides detailed protocols for the synthesis of the 5-Bromo-7-methyl-1H-indole core, its derivatization, and the subsequent evaluation of its anticancer properties.
Data Presentation: Anticancer Activity of Indole Derivatives
The cytotoxic activity of novel indole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.[5] The tables below summarize the IC50 values for various indole derivatives, demonstrating the potential of this chemical class as anticancer agents.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Bromo-Indole and Related Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Type | HepG2 (Liver) | A549 (Lung) | Skov-3 (Ovarian) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|---|---|---|
| 23p | 5-bromo-7-azaindolin-2-one derivative | 2.357 µM | 2.651 µM | 3.012 µM | - | - | [6][7] |
| Sunitinib | Indolin-2-one (Reference Drug) | 31.594 µM | 49.036 µM | 35.482 µM | - | - | [6][7] |
| Compound 5f | Indole-based Sulfonohydrazide | - | - | - | 13.2 µM | - | [8] |
| Compound 2a | N-alkylindole-acrylonitrile | - | - | - | - | <10 µM | [9] |
| Compound 2b | N-alkylindole-acrylonitrile | - | - | - | - | <10 µM |[9] |
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Indole-Benzimidazole Derivatives
| Compound ID | Derivative Type | MCF-7 (Breast) | HepG2 (Liver) | Reference |
|---|---|---|---|---|
| R = 2,4-Cl₂ | Indole-benzimidazole | 12.2 µM | 14.8 µM | [1] |
| R = 4-NO₂ | Indole-benzimidazole | 14.5 µM | 18.3 µM | [1] |
| Doxorubicin | Reference Drug | 20.2 µM | 18.7 µM |[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthetic route described in patent CN113045475A.[4] The synthesis involves a three-step process starting from 4-bromo-2-methylaniline.
Materials:
-
4-bromo-2-methylaniline (Formula I)
-
N-Iodosuccinimide (NIS)
-
Glacial acetic acid
-
Trimethylsilylacetylene (Formula III)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Toluene
-
Potassium hydroxide (KOH)
-
Methyl tert-butyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Iodination of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (15g, 0.08 mol) in glacial acetic acid (75 mL) in a 500 mL three-neck flask at room temperature with stirring.
-
Add N-Iodosuccinimide (NIS) (35.9g, 0.16 mol) in portions, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, continue the reaction at room temperature for 2 hours to obtain the iodinated intermediate (Formula II).
Step 2: Sonogashira Coupling Reaction
-
To the solution containing the intermediate from Step 1, add the palladium catalyst, CuI, and triethylamine.
-
Add trimethylsilylacetylene.
-
Heat the reaction mixture and stir until the coupling reaction is complete (monitored by TLC).
Step 3: Ring Closing Reaction (Cyclization)
-
To the coupled product from Step 2, add toluene as a solvent and potassium hydroxide (KOH).
-
Heat the reaction mixture to 60 °C and maintain for 2 hours.
-
After the reaction, pour the mixture into ice water and extract with methyl tert-butyl ether.
-
Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound (Formula V).[4] The expected yield is approximately 75-80%.[4]
Protocol 2: General Synthesis of N-Acyl-Hydrazone Derivatives
This protocol provides a general method for synthesizing N-acyl-hydrazone derivatives from an indole aldehyde intermediate, a common strategy for creating diverse anticancer compounds.[10]
Materials:
-
Indole-3-carboxaldehyde derivative (e.g., this compound-3-carboxaldehyde)
-
Substituted phenyl sulfonylhydrazides
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the indole-3-carboxaldehyde derivative (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted phenyl sulfonylhydrazide (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the target N-acyl-hydrazone-linked indole derivative.
Protocol 3: In Vitro Antiproliferative Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[6][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized indole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.
Visualizations: Workflows and Pathways
Synthesis Workflow
Caption: Synthetic workflow for this compound and its derivatization.
Anticancer Evaluation Workflow
Caption: General workflow for the in vitro evaluation of anticancer activity.
Simplified Signaling Pathway Targeted by Indole Kinase Inhibitors
Caption: Indole derivatives can inhibit RTKs, blocking proliferation and inducing apoptosis.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 5-Bromo-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 5-Bromo-7-methyl-1H-indole, a key intermediate in various pharmaceutical syntheses. The following protocols and data are intended to serve as a guide for researchers in the fields of medicinal chemistry, process development, and quality control.
Overview of Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. This involves a combination of spectroscopic and chromatographic methods to confirm the molecular structure and determine the purity profile. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound.
The logical workflow for characterizing a new batch of this compound is depicted below.
Caption: Figure 1: General Workflow for Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments.
Quantitative Data
| Technique | Parameter | Observed Value | Reference |
| ¹H NMR | Chemical Shift (δ) | See Table 2 | [1] |
| ¹³C NMR | Chemical Shift (δ) | See Table 3 | |
| Mass Spec. | m/z (M+1) | 210, 212 | [1] |
Table 1: Summary of Spectroscopic and Spectrometric Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indole) | 8.10 | broad singlet | - |
| H-4 | 7.63 | singlet | - |
| H-2 | 7.22 | triplet | - |
| H-6 | 7.12 | singlet | - |
| H-3 | 6.51 | quartet | - |
| CH₃ | 2.47 | singlet | - |
Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-160 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
Quantitative Data
| Ion | m/z (Observed) | Expected Isotopic Pattern |
| [M+H]⁺ | 210, 212 | ~1:1 ratio |
Table 3: Mass Spectrometry Data for this compound[1]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and intense signal.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and observe the characteristic isotopic pattern for a monobrominated compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reverse-phase method is typically suitable for this type of compound.
Proposed HPLC Method
The following is a starting method that may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
Table 4: HPLC Method Parameters
Experimental Protocol: HPLC Purity Analysis
Caption: Figure 2: HPLC Analysis Workflow
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 4. Filter and degas the solvents before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a 1:1 mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL.
-
System Setup: Set up the HPLC system according to the parameters in Table 4. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the sample and acquire the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Expected Characteristic Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3400 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic, CH₃) | 2950 - 2850 | Medium-Weak |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Medium-Strong |
| C-Br Stretch | 600 - 500 | Strong |
Table 5: Expected FTIR Absorption Bands
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the indole structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and as a characterization parameter.
Expected Absorption Maxima (λmax)
Indole and its derivatives typically exhibit two main absorption bands in the UV region. For this compound, the expected λmax values are in the range of 220-230 nm and 270-290 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) to obtain an absorbance reading between 0.2 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the solvent to be used as a blank and another with the sample solution.
-
Spectrum Acquisition: Scan the sample from approximately 200 nm to 400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
References
safe handling and storage procedures for 5-Bromo-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 5-Bromo-7-methyl-1H-indole (CAS No: 15936-81-9), a key intermediate in pharmaceutical research and drug development.[1] Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound is a substituted indole derivative. Indole and its derivatives are important bioactive compounds widely used in the research and development of drugs, including those for treating migraines and cancer.[1]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | [2][3][4] |
| Molar Mass | 210.07 g/mol | [2][3] |
| Physical Form | Solid, semi-solid, lump, or liquid | [4] |
| Boiling Point | 165 °C (at 0.1 Torr) | [2] |
| Flash Point | >110 °C | [2] |
| Density | 1.503 g/mL at 25 °C | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.
Table 2: GHS Hazard Classification
| Classification | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | GHS05 | Danger |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Double gloving is recommended.[5]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used, especially when handling the powder form or in areas with inadequate ventilation.[5]
-
Body Protection: A laboratory coat, long-sleeved shirt, and long pants should be worn to cover all exposed skin.[5]
-
Foot Protection: Closed-toe shoes with non-slip soles are essential.[5]
Safe Handling and Experimental Protocols
Adherence to a strict protocol is essential when working with this compound.
General Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5]
-
Donning PPE: Put on all required personal protective equipment as detailed in Section 3.
-
Dispensing: As this compound can be a powder, handle it carefully within a chemical fume hood to avoid generating dust.[5] Avoid breathing in dust or fumes.[5]
-
Experimental Work: Conduct all experimental procedures within the chemical fume hood.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling the substance.[5] Do not eat, drink, or smoke in the handling area.[5]
-
Decontamination: Decontaminate all work surfaces after the experiment is complete.
-
Doffing PPE: Remove and dispose of PPE correctly to avoid cross-contamination.
Caption: Workflow for the safe handling and storage of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][7] Remove and wash contaminated clothing before reuse.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6][8]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[6][8]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[8] Rinse the mouth.[8]
-
Spill Cleanup: For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, labeled container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.
Caption: Decision tree for handling spills and exposures involving this compound.
Storage and Disposal
Proper storage and disposal are critical for safety and to maintain the chemical's integrity.
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][9] The recommended storage condition is sealed in a dry environment at room temperature.[4]
-
Keep the container away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5]
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for halogenated organic waste.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all its chemical contents, including "this compound".[5] Do not use abbreviations.[5]
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[5]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] The primary disposal method for this type of waste is incineration at a regulated facility.[5]
References
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15936-81-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 5-Bromo-7-azaindole - Safety Data Sheet [chemicalbook.com]
Application of 5-Bromo-7-methyl-1H-indole in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Bromo-7-methyl-1H-indole as a versatile building block in the synthesis of kinase inhibitors. While direct literature on kinase inhibitors synthesized from this specific starting material is emerging, its structural motifs are present in numerous potent kinase inhibitors. The strategic placement of the bromo and methyl groups on the indole scaffold offers significant advantages for chemical library synthesis and the exploration of structure-activity relationships (SAR).
The indole scaffold is a privileged structure in medicinal chemistry, known to mimic the purine core of ATP and thereby bind to the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a crucial handle for introducing chemical diversity through various palladium-catalyzed cross-coupling reactions. The methyl group at the 7-position can influence the conformation of the indole ring and provide additional steric or hydrophobic interactions within the kinase binding pocket, potentially enhancing potency and selectivity.
Potential Kinase Targets and Signaling Pathways
Indole-based scaffolds have been successfully utilized to develop inhibitors for a wide range of kinases involved in critical cell signaling pathways. Based on the extensive research on related indole and azaindole analogs, inhibitors derived from this compound could potentially target kinases in pathways such as:
-
MAPK/ERK Pathway: This pathway is frequently dysregulated in cancer. Key kinases include BRAF, MEK, and ERK. The 7-azaindole core, structurally similar to the 7-methyl-indole, is a key component of the BRAF inhibitor Vemurafenib.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibitors of PI3K, Akt, and mTOR often feature heterocyclic scaffolds that can be accessed from functionalized indoles.
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR, which are crucial targets in oncology. The indole nucleus is a common feature in inhibitors of these kinases.
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are important targets for cancer therapy.
-
Rho Kinase (ROCK): These kinases are involved in cell adhesion and motility and are targets for various diseases.
Below is a diagram illustrating the MAPK/ERK signaling pathway, a common target for indole-based kinase inhibitors.
Data Presentation: Potency of Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities of several kinase inhibitors featuring bromo-indole or related scaffolds. This data provides a benchmark for the potential potency of compounds synthesized from this compound.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 5-Bromo-7-azaindole derivative | Haspin | 14 | [1] |
| 5-Bromo-7-azaindole derivative | CDK9/CyclinT | 1,100 | [1] |
| 5-Bromo-1H-indole derivative | EGFR | 1,026 | [2] |
| 5-Bromo-1H-indole derivative | SRC | 2 | [2] |
| 5-Bromo-7-azaindolin-2-one derivative | VEGFR2 | 3.6 | |
| 5-Bromo-7-azaindolin-2-one derivative | PDGFRβ | 12.8 |
Experimental Protocols
The 5-bromo substituent on the indole ring is a versatile handle for introducing a wide array of chemical functionalities through palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are foundational in the synthesis of kinase inhibitors from this compound.
General Experimental Workflow
The development of novel kinase inhibitors from this compound typically follows the workflow outlined below.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl or heteroaryl boronic acid with this compound.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 equiv) and the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
This protocol details the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction flask, combine this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base (2.0-3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature to 80 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the C-N cross-coupling of an amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (1.5-2.0 equiv) to a reaction tube.
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
These protocols provide a foundation for the synthesis of diverse libraries of kinase inhibitors based on the this compound scaffold, enabling comprehensive SAR studies and the discovery of novel therapeutic agents.
References
Functionalization of the 5-Bromo-7-methyl-1H-indole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-bromo-7-methyl-1H-indole scaffold is a valuable building block in medicinal chemistry and drug discovery. Its strategic substitution with a bromine atom at the 5-position and a methyl group at the 7-position offers a unique platform for the synthesis of diverse molecular architectures with a wide range of biological activities. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a plethora of functional groups, while the methyl group can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.
This document provides detailed application notes and experimental protocols for the functionalization of the this compound scaffold via common and powerful cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Additionally, it briefly covers the potential of C-H activation for further diversification.
Key Functionalization Strategies
The presence of the bromine atom at the C5 position of the indole ring is the primary site for functionalization through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the late-stage modification of complex molecules.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents. This reaction is instrumental in the synthesis of biaryl and heteroaryl-indole structures, which are prevalent in many biologically active compounds.
Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromoindoles
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 70-80 |
Note: The yields are representative for 5-bromoindole derivatives and may vary for the this compound scaffold due to the electronic and steric influence of the 7-methyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 mixture) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-methyl-1H-indole derivative.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of the indole and an sp-hybridized carbon of a terminal alkyne.[1] This reaction is highly valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key pharmacophores in their own right.[1] 5-Alkynylindoles are important intermediates in the synthesis of various therapeutic agents.[1]
Quantitative Data for Sonogashira Coupling of 5-Bromoindoles
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[1] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 12 | High[1] |
| 4 | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | Acetonitrile | 60 | 8 | 80-90 |
Note: Yields are based on reactions with 5-bromoindole and may require optimization for the this compound scaffold.
Experimental Protocol: Sonogashira Coupling
-
To a dry flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).[1]
-
Add the anhydrous, degassed solvent (e.g., DMF or THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).[1]
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.[1]
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) for the specified duration, monitoring by TLC.[1]
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-7-methyl-1H-indole.[1]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2] This methodology allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the indole scaffold, providing access to a diverse range of N-aryl and N-heteroaryl indole derivatives.[2]
Quantitative Data for Buchwald-Hartwig Amination of 5-Bromoindoles
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100-110 | 12-24 | ~85-95 |
| 2 | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
| 4 | Indazole | Pd₂(dba)₃ / DavePhos | LiHMDS | THF | 65 | 24 | 70-80 |
Note: These conditions are general for bromoarenes and may need to be optimized for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).[3]
-
Cap the tube with a septum and evacuate and backfill with an inert gas three times.[3]
-
Add the base (e.g., NaOt-Bu, 1.4 mmol) to the tube.[3]
-
Through the septum, add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL).[3]
-
Seal the tube and place it in a preheated oil bath at the specified temperature.[3]
-
Stir the reaction for the indicated time, monitoring its progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[3]
-
Wash the organic layer with a saturated aqueous NaCl solution.[3]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography to afford the desired 5-amino-7-methyl-1H-indole derivative.[3]
C-H Activation
Direct C-H activation is an emerging and atom-economical strategy for the functionalization of heterocycles, including indoles.[4] This approach avoids the pre-functionalization often required for traditional cross-coupling reactions. For the this compound scaffold, C-H activation could potentially be directed to other positions on the indole ring, such as C2, C3, C4, or C6, providing complementary reactivity to the C5-bromo position. The development of site-selective C-H functionalization methods for this specific scaffold would further expand its utility in creating novel molecular diversity.[4]
Visualizing Workflows and Biological Pathways
To aid in the conceptualization of the experimental processes and the biological relevance of the synthesized compounds, the following diagrams are provided.
Caption: Experimental workflow for a typical cross-coupling reaction.
Derivatives of the 5-bromo-1H-indole scaffold have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[5] For instance, some derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are upstream activators of the PI3K/Akt/mTOR pathway.[5][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel bioactive compounds. The established and reliable cross-coupling methodologies outlined in these notes provide a clear path for the synthesis of a wide array of derivatives. The functionalization at the C5 position, coupled with the influence of the C7-methyl group, allows for fine-tuning of the pharmacological properties of the resulting molecules. The potential for these derivatives to interact with key biological pathways, such as the PI3K/Akt/mTOR cascade, underscores their importance in modern drug discovery efforts, particularly in the field of oncology. Further exploration of both traditional cross-coupling and emerging C-H activation strategies will undoubtedly continue to unlock the full potential of this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectrum Interpretation of 5-Bromo-7-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1][2][3] 1H NMR, in particular, provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.[3][4] This application note provides a detailed guide to the interpretation of the 1H NMR spectrum of 5-Bromo-7-methyl-1H-indole, a substituted indole derivative of interest in medicinal chemistry and materials science. Understanding the substitution pattern on the indole scaffold is crucial for structure-activity relationship (SAR) studies.
Molecular Structure
The structure of this compound is characterized by a bicyclic system containing a pyrrole ring fused to a benzene ring. The benzene ring is substituted with a bromine atom at the C5 position and a methyl group at the C7 position.
Predicted 1H NMR Spectral Data
The predicted 1H NMR spectral data for this compound in a typical deuterated solvent like CDCl3 is summarized in the table below. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group and the nitrogen atom in the pyrrole ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 8.1 - 8.3 | broad singlet | - | 1H |
| H2 | 7.2 - 7.3 | triplet | ~2.5 - 3.0 | 1H |
| H3 | 6.4 - 6.5 | triplet | ~2.0 - 2.5 | 1H |
| H4 | 7.4 - 7.5 | doublet | ~1.5 - 2.0 | 1H |
| H6 | 7.1 - 7.2 | doublet | ~1.5 - 2.0 | 1H |
| CH3 (at C7) | 2.4 - 2.5 | singlet | - | 3H |
Note: These are predicted values based on known substituent effects on the indole ring system. Actual experimental values may vary slightly.
Experimental Protocol: Acquiring the 1H NMR Spectrum
This section details the protocol for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The use of deuterated solvents is necessary to avoid large solvent signals that would overwhelm the analyte signals.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition
-
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[6]
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of the nuclei, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans. Increasing the number of scans improves the signal-to-noise ratio.
-
Spectral Width (SW): 12-16 ppm. This range is sufficient to cover the expected chemical shifts for the compound.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.[5]
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign each signal to the corresponding proton in the molecule.
Logical Workflow for 1H NMR Spectrum Interpretation
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 1H NMR spectrum of this compound.
Caption: Logical workflow for 1H NMR analysis.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Bromo-7-methyl-1H-indole
Introduction
5-Bromo-7-methyl-1H-indole is a substituted indole derivative that serves as a crucial intermediate in organic synthesis and drug discovery.[1] Its structural analogues are explored in the development of novel therapeutic agents, including anticancer treatments and kinase inhibitors.[2][3] Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound. It provides essential information on molecular weight, structure, purity, and quantity, making it a cornerstone for quality control in synthesis and various research applications. These notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective application of mass spectrometry for the analysis of this compound.
Application Notes
Mass spectrometry can be employed for several key applications in the analysis of this compound:
-
Molecular Weight Confirmation: MS provides a rapid and accurate determination of the molecular weight, confirming the identity of the synthesized compound. The presence of a bromine atom results in a characteristic isotopic pattern that serves as a definitive marker.
-
Structural Elucidation: Fragmentation analysis, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS), helps to elucidate the compound's structure by breaking it down into smaller, identifiable fragments.
-
Purity Assessment: When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry can identify and quantify impurities, providing a comprehensive purity profile of the sample.
-
Reaction Monitoring: In synthetic chemistry, MS can be used to monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of the desired product, this compound.
Choosing an Ionization Method
The choice of ionization method is critical for successful analysis and depends on the sample's nature and the desired information.[4][5][6]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for molecules that can be ionized in solution. It is highly compatible with Liquid Chromatography (LC-MS) and typically produces protonated molecules [M+H]+, minimizing fragmentation and simplifying molecular weight confirmation.[5][6][7]
-
Atmospheric Pressure Chemical Ionization (APCI): Complementary to ESI, APCI is well-suited for less polar, volatile compounds.[4][8] For indole derivatives, which can be relatively non-polar, APCI can offer excellent ionization efficiency, often yielding the protonated molecule [M+H]+.[8]
-
Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). It uses a high-energy electron beam that causes extensive fragmentation.[6] While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and provides rich structural information, acting as a "fingerprint" for the molecule.
Predicted Mass Spectral Data
The molecular formula for this compound is C₉H₈BrN, with a monoisotopic mass of 208.98401 Da.[9] A key feature in the mass spectrum will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 1:1. This results in two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.
Table 1: Predicted Key Ions and Fragments for this compound
| Ion | m/z (Calculated) | Proposed Structure/Fragment | Ionization Mode | Notes |
| [M]+• | 209/211 | Molecular Ion (radical cation) | EI | The characteristic 1:1 isotopic pattern for bromine is expected. Aromatic systems often show a strong molecular ion peak.[10] |
| [M+H]+ | 210/212 | Protonated Molecule | ESI, APCI | Expected as the base peak in soft ionization modes. A patent for the synthesis of this compound reports MS(M+1) at 210, 212.[1] |
| [M-CH₃]+ | 194/196 | Loss of a methyl group | EI, CID | A common fragmentation pathway involving the cleavage of the alkyl substituent. |
| [M-Br]+ | 130 | Loss of a bromine atom | EI, CID | Represents the 7-methyl-1H-indole cation. |
| [C₈H₆N]+ | 116 | Loss of Br and CH₃, followed by HCN loss | EI, CID | Further fragmentation of the indole ring structure. The m/z 116 fragment is seen in the spectrum of 5-bromoindole.[11] |
Experimental Protocols
This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI, a widely accessible and versatile setup.
Protocol 1: LC-MS Analysis using Electrospray Ionization (ESI)
1. Objective: To confirm the molecular weight and assess the purity of a this compound sample.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), MS-grade
-
0.22 µm syringe filters
3. Sample Preparation:
-
Stock Solution: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent. For example, add 10 µL of the stock solution to 990 µL of 50:50 ACN:Water.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.
4. Instrumentation and Parameters:
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (MS) System:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode is generally preferred for indole derivatives to form [M+H]+ ions.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): Flow and temperature should be optimized for the specific instrument (e.g., 8-12 L/min, 350-450 °C).
-
5. Data Acquisition and Analysis:
-
Acquisition: Acquire data in full scan mode to detect all ions within the specified mass range. If fragmentation data is desired, perform a separate run using tandem MS (MS/MS) with Collision-Induced Dissociation (CID).
-
Analysis:
-
Extract the ion chromatogram for the expected m/z values of the protonated molecule (210 and 212).
-
Examine the mass spectrum corresponding to the chromatographic peak.
-
Confirm the presence of the [M+H]+ and [M+2+H]+ isotopic peaks with an approximate 1:1 intensity ratio.
-
Integrate the peak area to assess purity relative to other detected components.
-
Visualizations
Diagram 1: General Workflow for LC-MS Analysis
Caption: Workflow for the analysis of this compound via LC-MS.
Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of the protonated molecule in MS/MS analysis.
References
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. as.uky.edu [as.uky.edu]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of crude 5-Bromo-7-methyl-1H-indole by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Bromo-7-methyl-1H-indole using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of indole derivatives in a question-and-answer format.
Question: Why are the spots on my TLC plate streaking or "tailing"?
Answer: Streaking or tailing is a frequent issue when working with indole derivatives. Several factors can contribute to this phenomenon:
-
Sample Overloading: Applying a sample that is too concentrated to the TLC plate or column can lead to broad, elongated spots that do not separate cleanly.
-
Solution: Dilute your sample before spotting it on the TLC plate. For column chromatography, ensure you are not exceeding the recommended loading capacity of your stationary phase.
-
-
Interaction with Acidic Silica Gel: The nitrogen atom in the indole ring is basic and can interact strongly with the slightly acidic nature of standard silica gel, causing the compound to "drag" or tail down the stationary phase.[1]
Question: My compound appears to be degrading on the silica gel column. What should I do?
Answer: Some indole derivatives can be sensitive to the acidic environment of silica gel, leading to decomposition during purification.[2][3]
-
Confirm Instability: First, confirm that the compound is indeed unstable on silica. You can do this by running a two-dimensional (2D) TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears off the diagonal, it indicates degradation.[3][4]
-
Change the Stationary Phase: If degradation is confirmed, consider switching to a more neutral stationary phase like alumina.[2][3]
-
Deactivate the Silica Gel: Alternatively, you can deactivate the silica gel by pre-treating it with a base like triethylamine before packing the column.[2] This neutralizes the acidic sites and can prevent the degradation of sensitive compounds.
Question: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). How can I achieve a good separation?
Answer: The retention factor (Rf) is critical for achieving good separation in column chromatography. The ideal Rf for the target compound on a TLC plate is typically between 0.2 and 0.3.[2]
-
If Rf is too low (≈ 0): Your compound is too strongly adsorbed to the silica gel. To make it move further up the plate, you need to increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[2]
-
If Rf is too high (≈ 1): Your compound is not retained enough by the silica gel and is being washed off the column too quickly with the solvent. To achieve better separation, you need to decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, this would involve increasing the proportion of hexane.[2]
Question: My this compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
Answer: While colorless, most indole derivatives, including this compound, can be visualized using several methods:
-
UV Light (Non-destructive): Due to their aromatic structure, indoles are typically UV-active. They will appear as dark spots on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[5] This is the most common and convenient method for monitoring the column.
-
Iodine Chamber (Semi-destructive): Placing the TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[5]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles.[5] Upon staining and gentle heating, indoles typically yield distinct blue or purple spots, providing definitive identification in your fractions.[5]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized. It will appear as yellow or brown spots against a purple background.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: The optimal solvent system should always be determined by preliminary Thin-Layer Chromatography (TLC). A common mobile phase for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity until you achieve an Rf value of 0.2-0.3 for this compound.[2]
Q2: What stationary phase should I use for the purification?
A2: Silica gel (230-400 mesh) is the most common stationary phase for the column chromatography of indole derivatives and should be effective for this compound.[2][6] If your compound shows signs of degradation on silica, neutral alumina is a suitable alternative.[2][7]
Q3: How should I load my crude sample onto the column?
A3: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of the mobile phase solvent.[4] Using a pipette, carefully add this solution to the top of the column bed, taking care not to disturb the surface. This method is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: This method is preferred if your compound has poor solubility in the mobile phase.[4] Dissolve your crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.
Data Presentation
Table 1: Typical Parameters for Column Chromatography of this compound
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for most indole separations.[6] |
| Neutral Alumina | Alternative for acid-sensitive compounds.[2] | |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | Offers a good polarity range for separating indole derivatives. |
| Dichloromethane / Methanol Gradient | Can be used for more polar impurities. | |
| TLC Analysis | Target Rf: 0.2 - 0.3 | Provides optimal resolution and a reasonable elution time from the column.[2] |
| TLC Visualization | UV light (254 nm) | Non-destructive and effective for aromatic compounds. |
| Ehrlich's Reagent | Specific for indoles, providing confirmatory evidence.[5] | |
| Sample Loading | Dry Loading | Recommended for samples with low solubility in the eluent to ensure a narrow starting band and better separation. |
Experimental Protocols
Protocol: Purification of this compound by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like ethyl acetate or dichloromethane.
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect the surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel to this solution and remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
Monitor the collected fractions by TLC, spotting each fraction on a TLC plate.
-
-
Isolation of Pure Product:
-
Visualize the TLC plates under UV light to identify the fractions containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yield in Indole Cyclization Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with indole cyclization reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific problems you may be experiencing in the lab.
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors, as the reaction is highly sensitive to experimental parameters.[1] Here is a systematic guide to troubleshooting:
-
Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is critical. Impurities can lead to unwanted side reactions, diminishing the yield of the desired indole product.[1][2]
-
Recommendation: Use freshly distilled or recrystallized starting materials. For particularly sensitive substrates, consider using the hydrochloride salt of the phenylhydrazine, which often has greater stability.[2]
-
-
Acid Catalyst Selection and Concentration: The choice and amount of the acid catalyst are pivotal. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1][3] The optimal catalyst is substrate-dependent.
-
Reaction Temperature and Time: This reaction often necessitates elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of reactants and products.[1]
-
Recommendation: Monitor the reaction's progress using thin-layer chromatography (TLC) to establish the optimal reaction time. Microwave-assisted synthesis can be a valuable technique to enhance yields and drastically cut down reaction times.[1]
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and overall yield.
-
Atmosphere: For substrates that are sensitive, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
One-Pot Procedures: To minimize loss of material during handling, a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same vessel without isolating the intermediate can be advantageous.[1]
Q2: I am observing multiple spots on my TLC plate during a Fischer indole synthesis, suggesting the formation of side products. What are the common side reactions, and how can I minimize them?
A2: The formation of byproducts is a known challenge. Common side products include those from aldol condensation or Friedel-Crafts reactions.[1][3]
-
Control of Reaction Conditions: Careful optimization of reaction time and acid concentration can help minimize the formation of these side products.[1]
-
Substrate Suitability: Be aware that certain functional groups, particularly those that are highly reactive or acidic, may not be compatible with this reaction and can lead to side reactions or decomposition.[3] For instance, the Fischer indole synthesis fails with acetaldehyde, meaning it cannot be used to synthesize indole itself.[3][5]
Q3: My Bischler-Möhlau indole synthesis is giving a poor yield. What are the key factors to consider for optimization?
A3: The traditional Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which often leads to low yields and issues with regioselectivity.[6][7]
-
Milder Reaction Conditions: Modern modifications to this synthesis have focused on employing milder conditions to improve outcomes.[7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation, sometimes in solvent-free conditions, has been shown to significantly improve yields.[6][8]
-
Catalyst Systems: The use of catalysts like lithium bromide has been explored to facilitate the reaction under less harsh conditions.[7]
-
Substrate Dependence: It is important to recognize that this reaction is heavily dependent on the specific substrates used, which affects both the yield and the regiochemical outcome.[6]
Q4: I am struggling with low yields in my Madelung indole synthesis. How can I improve the efficiency of this reaction?
A4: The Madelung synthesis traditionally requires severe reaction conditions, including the use of a strong base at high temperatures.[9]
-
Substituent Effects: The electronic properties of substituents on the aromatic ring play a significant role. Electron-donating groups tend to result in higher yields, while electron-withdrawing groups can be detrimental.[9] However, an electron-withdrawing substituent at the R5 position can increase the yield. The bulkiness of the R6 substituent also heavily influences the reaction's efficiency; bulkier groups lead to lower efficiency.[9]
-
Modern Modifications: Recent advancements have focused on developing milder reaction conditions. For example, a tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF system has been shown to be highly efficient, proceeding in a one-pot manner with high yields (50-90%).[10]
Quantitative Data on Reaction Optimization
To aid in your experimental design, the following tables summarize the impact of various reaction parameters on the yield of indole cyclization reactions.
Table 1: Effect of Solvent on Microwave-Assisted Fischer Indole Synthesis of 2,3-dimethylindole
| Entry | Solvent | Concentration (M) | Yield (%) |
| 1 | THF | 0.63 | >99 |
| 2 | 2-MeTHF | 0.63 | >99 |
| 3 | CPME | 0.63 | >99 |
| 4 | None | - | 80 |
| 5 | THF | 2.1 | >99 |
| 6 | THF | 2.5 | 95 |
Data adapted from a study on one-pot Fischer indolisation-N-alkylation.[11]
Table 2: Optimization of a Modified Madelung Synthesis
| Entry | Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiN(SiMe₃)₂ | Toluene | 110 | 12 | 55 |
| 2 | LiN(SiMe₃)₂ / CsF | Toluene | 110 | 12 | 78 |
| 3 | LiN(SiMe₃)₂ / CsF | TBME | 110 | 12 | 90 |
| 4 | NaH / CsF | TBME | 110 | 12 | <10 |
| 5 | K₂CO₃ / CsF | TBME | 110 | 12 | No Reaction |
Data adapted from a study on a tandem Madelung indole synthesis.[10]
Experimental Protocols
Here are detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
Cyclization:
-
Work-up:
-
Purification:
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted from a procedure for the synthesis of 2,3-dimethylindole.[11]
-
Reaction Setup:
-
In a microwave vial, combine phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in THF (0.63 M).[1]
-
Seal the vial.
-
-
Microwave Irradiation:
-
Heat the reaction mixture in a microwave reactor at 150°C for 10-15 minutes.[1]
-
-
Work-up:
-
After cooling the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting indole cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. testbook.com [testbook.com]
- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Indole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for removing colored impurities from indole compounds.
Frequently Asked Questions (FAQs)
Q1: My indole compound, which should be a white solid, has a pink, yellow, or brownish tint. What causes this discoloration?
A1: The discoloration of indole compounds is typically due to their sensitivity to air and light, leading to oxidation. The electron-rich nature of the indole ring makes it susceptible to oxidation, which can form colored byproducts like oxindoles. Additionally, under acidic conditions, indoles can undergo dimerization or polymerization, resulting in colored, often insoluble, impurities.[1][2][3] To prevent discoloration, it is recommended to store purified indoles under an inert atmosphere (like nitrogen or argon), protected from light in an amber vial, and at reduced temperatures.[1]
Q2: What are the common colored impurities I might encounter after a Fischer indole synthesis?
A2: The Fischer indole synthesis is conducted under acidic conditions, which can lead to the formation of various byproducts.[4] Colored impurities often arise from acid-catalyzed side reactions, including dimerization or polymerization of the indole product.[3][5] The high electron density at the C-3 position of the indole ring makes it prone to electrophilic attack by another protonated indole molecule, initiating the formation of colored oligomers.[3] Incomplete reactions can also leave colored starting materials or intermediates in the crude product.
Q3: How do I choose the best purification method for my colored indole compound?
A3: The choice of purification method depends on the physical state of your compound, the nature of the impurities, and the desired scale and purity.
-
Recrystallization is highly effective for crystalline solids with good thermal stability and is easily scalable. It is often the most cost-effective method for achieving high purity (>98%).[6]
-
Column Chromatography is a versatile technique applicable to a wider range of compounds, including oils and non-crystalline solids. It offers excellent separation of compounds with different polarities.[6] For acid-sensitive indoles, special precautions like using deactivated silica or a different stationary phase may be necessary.[7][8]
-
Activated Carbon Treatment is primarily used for decolorization. It is effective at adsorbing large, non-polar colored impurities and is often used as a preliminary step before recrystallization.[9][10]
The following workflow can help guide your decision-making process:
Comparison of Purification Methods
The table below provides a comparative overview of the three main purification techniques for indole compounds.
| Parameter | Recrystallization | Column Chromatography | Activated Carbon Treatment |
| Principle | Differential solubility at varying temperatures.[6] | Differential partitioning between stationary and mobile phases.[6] | Adsorption of impurities onto a porous carbon surface.[9] |
| Best For | Crystalline, thermally stable solids.[6] | Oils, non-crystalline solids, and complex mixtures.[6] | Removing colored, non-polar, and high molecular weight impurities.[10] |
| Typical Purity | Good to Excellent (>98%).[6] | Good to Excellent (>99% possible).[6] | N/A (used in conjunction with other methods). |
| Yield | Moderate to High (>75-80%).[6][11] | Variable, depends on separation efficiency.[6] | Can be high, but product loss due to adsorption is possible.[1] |
| Scalability | Easily scalable.[6] | Scalable, but can be costly and cumbersome.[6] | Easily scalable. |
| Cost | Generally more cost-effective.[6] | More expensive (solvents, stationary phase).[6] | Low cost of activated carbon. |
| Time | Can be time-consuming (slow cooling).[6] | Generally faster for small scales.[6] | Relatively fast. |
Troubleshooting Guides
Recrystallization
Q: My indole compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too quickly.[12]
-
Solution 1: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[13]
-
Solution 2: Consider a different solvent or a mixed solvent system. A more polar solvent might be required for a highly polar indole derivative.[13]
-
Solution 3: If impurities are preventing crystallization, try an initial purification step with activated carbon to remove them.[12]
Q: No crystals are forming even after the solution has cooled. What is the problem?
A: This is often due to the solution being too dilute (too much solvent was added) or supersaturation.[13]
-
Solution 1: If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.[13]
-
Solution 2: To overcome supersaturation, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[14]
-
Solution 3: Cool the solution to a lower temperature in an ice bath or freezer to further decrease the compound's solubility.[13]
Column Chromatography
Q: My indole compound is streaking on the column and giving poor separation. Why is this happening?
A: Streaking, or tailing, is often caused by strong interactions between the indole and the acidic silanol groups on the surface of the silica gel, especially if the indole has basic functional groups.[7]
-
Solution 1: Add a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-2%) to the mobile phase to neutralize the acidic sites on the silica.[7]
-
Solution 2: Deactivate the silica gel before use by flushing the packed column with a solvent system containing a small percentage of triethylamine.[7]
-
Solution 3: Switch to a less acidic stationary phase, such as neutral alumina or florisil.[7]
Q: My indole compound appears to be decomposing on the silica gel column, leading to new colored bands. How can I prevent this?
A: The acidic nature of silica gel can catalyze the degradation or polymerization of sensitive indole compounds.[3][13]
-
Solution 1: As with streaking, deactivate the silica gel with triethylamine or use a neutral stationary phase like alumina.[7]
-
Solution 2: Before running a column, check the stability of your compound on silica using a 2D TLC. Spot your compound, run the TLC, then turn it 90 degrees and run it again in the same solvent. If a new spot appears, your compound is not stable on silica.
-
Solution 3: If the compound is highly sensitive, consider using reversed-phase chromatography where the mobile phase can be buffered to a neutral pH.[13]
Activated Carbon Treatment
Q: The decolorization with activated carbon is not very effective. What can I do?
A: The effectiveness of activated carbon depends on the nature of the colored impurity and the solvent system. Activated carbon is most effective at adsorbing non-polar and large aromatic molecules from polar solvents.[10]
-
Solution 1: Ensure you are using a polar solvent like ethanol or water, as activated carbon is less effective in non-polar solvents like toluene.[10]
-
Solution 2: Increase the contact time between the activated carbon and the solution, or gently heat the mixture to improve adsorption.[10]
-
Solution 3: The colored impurity may be too polar to be effectively adsorbed by activated carbon. In this case, another purification method like column chromatography may be necessary.
Q: I am losing a significant amount of my desired indole compound during activated carbon treatment. How can I minimize this?
A: Product loss occurs when the desired compound is also adsorbed onto the activated carbon.
-
Solution 1: Use the minimum amount of activated carbon necessary for decolorization. Start with a small amount (e.g., 1-2% by weight of the solute) and add more only if needed.
-
Solution 2: Minimize the contact time. A shorter stirring time may be sufficient to remove the color without significant product loss.
-
Solution 3: After filtration, wash the activated carbon cake with a small amount of fresh, hot solvent to recover some of the adsorbed product.
Quantitative Data on Indole Purification
The following table summarizes the results of a study on the recrystallization of crude indole from a mixed methanol/water solvent system.
| Methanol:Water Ratio | Crystallization Temperature (°C) | Yield (%) | Purity (%) |
| 3:2 | 0 | >75 | >99 |
| Data from a study on the crystallization purification of indole.[11] |
The next table presents data on the purification of indole from wash oil using a combination of extraction and solute crystallization.
| Operation Stage | Indole Purity (wt%) | Indole Yield (%) |
| Initial Wash Oil | 5.75 | 100 |
| After Methanol Extraction | - | - |
| After n-Hexane Re-extraction | 73.3 | 79.1 |
| After Solute Crystallization | 99.5 | 45.5 |
| Data from a study on the purification of indole from wash oil.[15][16] |
Experimental Protocols
Protocol 1: Recrystallization of an Indole Compound (e.g., 3-Cyanoindole)
This protocol describes a general procedure for the recrystallization of an indole derivative using a mixed solvent system of ethanol and water.
-
Dissolution: Place the crude indole compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., 5-10 mL of ethanol) and heat the mixture with stirring. Continue adding the hot primary solvent portion-wise until the solid is completely dissolved.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]
-
Crystallization: To the hot, clear solution, add the anti-solvent (e.g., deionized water) dropwise while stirring until a slight turbidity persists. If too much anti-solvent is added, clarify the solution by adding a small amount of the hot primary solvent.[8]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (e.g., 50:50 ethanol/water).[8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. carbotecnia.info [carbotecnia.info]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Indole - Wikipedia [en.wikipedia.org]
- 15. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for N-alkylation of 5-bromoindoles
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 5-bromoindoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of 5-bromoindoles, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is very low, or the reaction fails to start. What are the primary factors to investigate?
A1: Low or no conversion in N-alkylation reactions can often be traced back to fundamental reaction parameters. Systematically check the following:
-
Anhydrous Conditions: The reaction, especially when using strong bases like sodium hydride (NaH), is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[1][2]
-
Inert Atmosphere: If using oxygen-sensitive reagents like NaH, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation.[1][2]
-
Reagent Purity and Activity: Verify the purity of the 5-bromoindole starting material, as impurities can sometimes inhibit the catalyst or reaction.[3] The activity of the base is crucial; for example, NaH (60% dispersion in mineral oil) should be handled carefully to avoid deactivation.[1]
-
Reaction Temperature: Some reactions require heating to overcome the activation energy barrier.[1][4] For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]
-
Efficient Stirring: In heterogeneous mixtures (e.g., with NaH or K₂CO₃), vigorous stirring is essential to ensure reactants come into contact and the reaction proceeds efficiently.[2]
Q2: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?
A2: The competition between N- and C3-alkylation is a common challenge because the C3 position of the indole ring is highly nucleophilic.[5][6] To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the most common method to enhance N-selectivity.[1][5] The strong base ensures complete deprotonation of the indole nitrogen, increasing its nucleophilicity and favoring the reaction at the nitrogen atom.[5]
-
Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation over C-alkylation.[5]
Q3: My reaction is producing di-alkylated byproducts. How can I promote mono-alkylation?
A3: Over-alkylation can occur because the mono-N-alkylated indole product can be more nucleophilic than the starting 5-bromoindole, making it susceptible to a second alkylation.[4] To control this:
-
Control Stoichiometry: Use a carefully measured amount of the alkylating agent, typically between 1.0 and 1.2 equivalents relative to the 5-bromoindole.[1][7]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to maintain a low instantaneous concentration, which disfavors the second alkylation.[1]
Q4: The reaction starts but does not go to completion, leaving a significant amount of unreacted 5-bromoindole. What can I do to drive the reaction forward?
A4: Incomplete conversion is often due to the reactivity of the alkylating agent or insufficient base strength/quantity.[4][8]
-
Increase Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[9] If you are using an alkyl bromide or chloride, switching to the corresponding iodide may improve the reaction rate.
-
Use an Additive: For less reactive alkyl bromides or chlorides, adding a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction through an in-situ Finkelstein reaction.[8][10]
-
Ensure Sufficient Base: Confirm that you are using a sufficient amount of base (e.g., 1.1-1.2 equivalents of NaH) to ensure complete deprotonation of the starting material.[1]
Q5: My 5-bromoindole substrate contains sensitive functional groups that are not compatible with strong bases like NaH. What are my options for milder N-alkylation?
A5: When harsh conditions are not viable, several milder strategies can be employed:
-
Weaker Inorganic Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile provide effective and milder alternatives to NaH.[10][11][12]
-
Organic Bases: In some cases, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used, sometimes in catalytic amounts, for N-alkylation under mild conditions.[13]
-
Catalytic Methods: Modern synthetic methods using copper or iron catalysts can facilitate N-alkylation under different, often milder, reaction conditions.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction conditions for the N-alkylation of 5-bromoindoles?
A1: The classical and most widely used method involves deprotonating the 5-bromoindole with a strong base, followed by reaction with an alkylating agent.[1] A typical procedure uses 1.1-1.2 equivalents of sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] The deprotonation is usually performed at 0 °C, after which 1.0-1.2 equivalents of the alkyl halide are added. The reaction is then allowed to warm to room temperature and stirred for 2-24 hours.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the reactivity of your substrate and the tolerance of other functional groups.
-
Strong Bases (NaH, KH): Highly effective for achieving complete deprotonation and generally lead to high yields. They are the standard choice for simple indole scaffolds.[1][5]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Milder and easier to handle than metal hydrides. They are a good choice when the indole contains base-sensitive functional groups. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect".
-
Organic Bases (DABCO): Can be used for specific applications, particularly with more reactive alkylating agents like dimethyl carbonate, and may offer milder conditions.[13]
Q3: Which solvent is the most suitable for this reaction?
A3: Polar aprotic solvents are generally preferred as they effectively solvate the intermediate indole anion.
-
DMF (N,N-Dimethylformamide): A very common and effective solvent for N-alkylation with strong bases.[1]
-
THF (Tetrahydrofuran): Another excellent choice, particularly when lower reaction temperatures are desired or when DMF might interfere with the reaction.[1]
-
Acetonitrile (ACN) & DMSO: Also used, but their suitability can depend on the specific base and alkylating agent.[8][15] The choice of solvent can influence reaction rates and even regioselectivity.[17]
Q4: How can I monitor the progress of my reaction?
A4: The most common and convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[1] By spotting the reaction mixture alongside the 5-bromoindole starting material, you can visually track the disappearance of the starting material and the appearance of a new, typically less polar, product spot.
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Type / Strength | Typical Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | DMF, THF | Highly effective, requires anhydrous conditions and inert atmosphere.[1][5] |
| Potassium Hydride (KH) | Strong, Non-nucleophilic | DMF, THF | More reactive than NaH, but also more hazardous. Requires careful handling. |
| Potassium Carbonate (K₂CO₃) | Mild, Inorganic | DMF, Acetonitrile, Acetone | Milder alternative, easier to handle, but may require higher temperatures or longer reaction times.[10][11] |
| Cesium Carbonate (Cs₂CO₃) | Mild, Inorganic | DMF, Acetonitrile | Often more effective than K₂CO₃ due to higher solubility and reactivity. Good for sensitive substrates. |
| DABCO | Mild, Organic (Catalytic) | Varies (e.g., with DMC) | Used in specific protocols, particularly for methylation/benzylation with carbonate reagents.[13] |
Table 2: Selection of Solvents for N-Alkylation
| Solvent | Type | Boiling Point (°C) | Notes on Use |
| DMF | Polar Aprotic | 153 | Excellent solvent for a wide range of bases and substrates. High boiling point allows for heating. Must be anhydrous.[1] |
| THF | Polar Aprotic | 66 | Good alternative to DMF, especially for reactions at or below room temperature. Must be anhydrous.[1] |
| Acetonitrile | Polar Aprotic | 82 | Often used with milder bases like K₂CO₃.[15] |
| DMSO | Polar Aprotic | 189 | High-boiling solvent, can accelerate slow reactions but may be difficult to remove and can decompose at high temperatures.[15] |
| Toluene | Nonpolar Aromatic | 111 | Can be used in specific cases, for instance, under phase-transfer catalysis conditions.[18] |
Visualized Workflows and Logic
Experimental Protocol: N-Alkylation using NaH
This protocol describes a general and robust procedure for the N-alkylation of 5-bromoindole using an alkyl halide and sodium hydride, based on well-established methods.[1]
Materials:
-
5-Bromoindole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Ice-water bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: Add 5-bromoindole (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).[1]
-
Dissolution: Add anhydrous DMF to dissolve the starting material, aiming for a concentration between 0.1 M and 0.5 M.[1]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.1-1.2 eq) in small portions to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.[1]
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed. For less reactive alkyl halides, the mixture may require gentle heating (e.g., 40-60 °C).[1]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[1]
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).[1]
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-alkylated 5-bromoindole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 14. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 15. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 16. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5,7-Disubstituted Indoles
Welcome to the technical support center for the synthesis of 5,7-disubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 5,7-disubstituted indoles?
The synthesis of 5,7-disubstituted indoles presents several key challenges:
-
Regioselectivity: The indole ring has multiple reactive positions (C2, C3, C4, C5, C6, C7). Achieving selective functionalization at the C5 and C7 positions without side reactions at other sites is a primary hurdle. Directing groups are often necessary to control the position of substitution.
-
Harsh Reaction Conditions: Many classical indole syntheses, like the Fischer indole synthesis, require harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[1]
-
Starting Material Availability: The synthesis often requires appropriately substituted anilines or other precursors which may not be commercially available and can involve lengthy synthetic routes to prepare.[2]
-
Protecting Group Strategy: The indole nitrogen (N-H) is nucleophilic and often requires protection to prevent unwanted side reactions. The choice of protecting group is crucial as it can affect the reactivity of the indole ring and must be removable under conditions that do not degrade the final product.[3][4]
-
Low Yields and Byproduct Formation: Competing side reactions, such as dimerization, polymerization, or reaction at incorrect positions, can lead to low yields and complex purification challenges.[5][6]
Q2: Why is a protecting group on the indole nitrogen often necessary?
The indole N-H proton is acidic and the nitrogen is nucleophilic. This can lead to several complications during synthesis:
-
Competition in N-alkylation/arylation: In reactions intended to modify other parts of the molecule, the indole nitrogen can compete for the electrophile.
-
Incompatibility with certain reagents: Many organometallic reagents (e.g., Grignard, organolithiums) will be quenched by the acidic N-H proton.
-
Influence on regioselectivity: The presence of a substituent on the nitrogen can influence the electronic distribution of the indole ring, thereby affecting the regioselectivity of subsequent electrophilic substitutions.
-
Prevention of undesired side reactions: Protecting the nitrogen can prevent side reactions such as oxidation or decomposition under certain reaction conditions.[5]
Commonly used protecting groups for the indole nitrogen include tert-butoxycarbonyl (Boc), benzenesulfonyl (Bs), p-toluenesulfonyl (Ts), and 2-(phenylsulfonyl)ethyl.[3][7] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[8]
Q3: How can I control regioselectivity to favor substitution at the C5 and C7 positions?
Controlling regioselectivity is a central challenge. Here are some common strategies:
-
Directed Ortho-Metalation (DoM): A directing group on the indole nitrogen can direct metalation (and subsequent electrophilic quench) to the C7 position.
-
Halogen-Metal Exchange: Starting with a 5,7-dihaloindole allows for selective functionalization through halogen-metal exchange, typically with organolithium reagents. A highly selective lithium-bromine exchange at the 7-position of 1-alkyl-5,7-dibromoindoles has been reported.
-
Transition Metal-Catalyzed C-H Activation: Modern methods using transition metal catalysts (e.g., Palladium, Rhodium) can achieve regioselective C-H functionalization. The choice of ligands and directing groups is critical for directing the catalyst to the desired position.[9][10]
-
Synthesis from Pre-functionalized Precursors: Building the indole ring from a starting material that already contains the desired substituents at the corresponding positions is a common and effective strategy.[11]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis for a 5,7-Disubstituted Product
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Acid Catalyst or Concentration | The choice of acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) and its concentration is critical.[12] Try screening different acid catalysts and concentrations to find the optimal conditions for your specific substrate. |
| N-N Bond Cleavage | This is a common side reaction, especially with electron-donating groups on the carbonyl substrate.[1][13] Consider using a milder acid catalyst or running the reaction at a lower temperature. |
| Decomposition of Starting Material or Product | The indole product or starting phenylhydrazine may be sensitive to the strong acid and high temperatures.[1] Neutralize the reaction mixture promptly upon completion. Consider a two-step procedure where the hydrazone is pre-formed under milder conditions. |
| Formation of Regioisomers | If the phenylhydrazine precursor can lead to cyclization at different positions, a mixture of products will be obtained. Ensure the starting phenylhydrazine is correctly substituted to favor the desired 5,7-disubstituted indole. |
Issue 2: Poor Regioselectivity in Direct C-H Functionalization
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Directing Group | The directing group on the indole nitrogen is crucial for guiding the metal catalyst.[10] Experiment with different directing groups (e.g., pivaloyl, sulfonyl) to enhance selectivity for the C7 position. |
| Suboptimal Ligand or Catalyst | The choice of ligand and metal catalyst significantly influences the regioselectivity of C-H activation.[10] Screen different ligands and catalysts (e.g., Palladium, Rhodium, Iridium complexes) to improve the desired outcome. |
| Steric Hindrance | Bulky substituents on the indole ring or the coupling partner can sterically hinder the desired reaction. Consider using less bulky reagents or modifying the synthetic route. |
| Reaction Conditions | Temperature, solvent, and additives can all affect regioselectivity. Perform a systematic optimization of these parameters. |
Issue 3: Difficulty in Removing the Nitrogen Protecting Group
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Protecting Group is Too Robust | Some protecting groups, like certain alkyl groups, are difficult to remove without degrading the indole core.[3] If possible, choose a protecting group known for milder cleavage conditions (e.g., Boc, 2-(phenylsulfonyl)ethyl). |
| Decomposition of the Indole Core | The conditions required for deprotection (e.g., strong acid or base) may be too harsh for the final 5,7-disubstituted indole. Screen a variety of deprotection conditions on a small scale to find a method that preserves the product. |
| Incomplete Deprotection | The deprotection reaction may not be going to completion. Increase the reaction time, temperature, or the amount of deprotection reagent. Monitor the reaction closely by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of 5,7-Disubstituted Indoles via Selective Lithium-Bromine Exchange
This protocol is adapted from a general approach for the synthesis of 5,7-disubstituted indoles.
Step 1: Selective Lithiation and Electrophilic Quench at C7
-
To a solution of a 1-alkyl-5,7-dibromoindole (1.0 equiv) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add t-BuLi (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the first electrophile (1.2 equiv) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 5-bromo-7-substituted indole.
Step 2: Lithiation and Electrophilic Quench at C5 (One-Pot Procedure)
-
Following the addition of the first electrophile and stirring at -78 °C for 30 minutes in the procedure above, add a second equivalent of t-BuLi (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for another 30 minutes.
-
Add a solution of the second electrophile (1.2 equiv) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and proceed with workup and purification as described above to yield the 5,7-disubstituted indole.
Protocol 2: Palladium-Catalyzed Synthesis of 5,7-Disubstituted Indoles
This protocol is a general representation of a modern approach to indole synthesis.[11]
-
To a reaction vessel, add the 4-substituted-2-iodoaniline (1.0 equiv), (trimethylsilyl)acetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).
-
Purge the vessel with an inert gas and add a suitable solvent (e.g., triethylamine).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate in vacuo and purify the intermediate o-alkynylaniline by column chromatography.
-
Dissolve the purified o-alkynylaniline in a suitable solvent (e.g., DMF) and add CuI (1.0 equiv).
-
Heat the reaction mixture (e.g., 120 °C) until the cyclization is complete.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final 5,7-disubstituted indole by column chromatography.
Data Presentation
Table 1: Comparison of Protecting Groups for Indole Synthesis
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |
| Boc | Boc₂O, DMAP, THF | TFA, CH₂Cl₂ or HCl in dioxane | Acid labile, stable to base |
| Ts | TsCl, NaH, DMF | Na/NH₃ or Mg/MeOH | Acid and base stable |
| 2-(Phenylsulfonyl)ethyl | 2-Chloroethyl phenyl sulfone, NaH, DMF | K-tert-butoxide, DMF[3] | Stable to acid, base labile[3] |
Visualizations
Caption: Troubleshooting workflow for low yield in 5,7-disubstituted indole synthesis.
Caption: Decision logic for selecting an N-H protecting group in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of Methylindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the bromination of methylindoles.
Frequently Asked Questions (FAQs)
Q1: My bromination of 3-methylindole is not selective. I'm getting a mixture of products. What's happening?
A1: The bromination of 3-methylindoles can occur at multiple sites, primarily at the C2 position of the indole ring, the C3-methyl group (benzylic position), and even on the benzene ring. The selectivity is highly dependent on the reaction conditions. You are likely getting a mixture due to competing reaction pathways: electrophilic substitution at the C2 position and radical substitution at the C3-methyl group.
Q2: How can I selectively brominate the C3-methyl group?
A2: To achieve selective bromination at the C3-methyl group, you should employ radical bromination conditions. This typically involves using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl4), along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under reflux.[1][2] It is also highly recommended to protect the indole nitrogen with an electron-withdrawing group (e.g., phenylsulfonyl, -SO2Ph) to deactivate the indole ring towards electrophilic attack.[3]
Q3: I want to brominate the C2 position of 3-methylindole. What conditions should I use?
A3: For selective bromination at the C2 position, you should use electrophilic bromination conditions. This can be achieved by reacting the 3-methylindole with a brominating agent like NBS in a polar solvent, and importantly, in the absence of a radical initiator.
Q4: My reaction is turning dark, and I'm isolating oxindole byproducts. Why is this happening and how can I prevent it?
A4: The formation of dark-colored mixtures and oxindole byproducts indicates that oxidation of the indole ring is occurring as a significant side reaction.[4][5] This can be promoted by certain brominating agents and reaction conditions. To minimize oxidation, ensure your reagents are pure, use an inert atmosphere (e.g., nitrogen or argon), and consider using milder brominating agents or reaction conditions. In some cases, protecting the indole nitrogen can also reduce the susceptibility of the ring to oxidation.
Q5: I'm observing the addition of more than one bromine atom to my methylindole. How can I control this polybromination?
A5: Polybromination occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent. To control this, you should carefully control the stoichiometry of the brominating agent (usually aiming for a 1:1 molar ratio for monobromination) and monitor the reaction progress closely using techniques like TLC. Once the starting material is consumed, the reaction should be promptly quenched. Using a protecting group on the indole nitrogen can also help moderate the reactivity and reduce the likelihood of polybromination.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Competing side reactions (e.g., C2 vs. C3-methyl bromination, oxidation).- Incomplete reaction.- Product degradation. | - Optimize reaction conditions for desired selectivity (see FAQs).- Protect the indole nitrogen with an electron-withdrawing group.- Monitor the reaction by TLC and adjust reaction time accordingly.- Use milder conditions or purify reagents to prevent degradation. |
| Poor Regioselectivity (Mixture of Isomers) | - Reaction conditions favor both radical and electrophilic pathways.- Unprotected indole nitrogen. | - For C3-methyl bromination, use NBS with a radical initiator (AIBN) in a non-polar solvent (CCl4) and protect the indole nitrogen.[1][2][3]- For C2 bromination, use NBS in a polar solvent without a radical initiator.- Ensure the absence of light for electrophilic reactions to avoid initiating radical pathways. |
| Formation of Oxindole Byproducts | - Oxidation of the indole ring. | - Run the reaction under an inert atmosphere.- Use freshly purified reagents and solvents.- Consider using a milder brominating agent or lower reaction temperatures. |
| Polybromination | - Excess brominating agent.- Extended reaction time. | - Use a stoichiometric amount of the brominating agent for monobromination.- Closely monitor the reaction progress and quench it once the starting material is consumed. |
| Reaction Not Starting | - Inactive radical initiator.- Poor quality of reagents. | - Use a fresh batch of radical initiator (e.g., AIBN).- Ensure all reagents and solvents are pure and anhydrous, as required. |
Quantitative Data Summary
| Starting Material | Brominating Agent/Conditions | Major Product | Yield (%) | Reference |
| 1-(Phenylsulfonyl)-3-methylindole | NBS, AIBN, CCl4, reflux | 3-(Bromomethyl)-1-(phenylsulfonyl)indole | - | [3] |
| 4-Methyl-1-(phenylsulfonyl)-1H-indole | NBS, AIBN, CCl4, reflux | 4-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole | 80% | [2] |
| 3-Acetylindole | Br2, dioxane | 3-Bromoacetylindole | 68% | [6] |
| 1-(Phenylsulfonyl)-3-(bromomethyl)-2-methylindole | NCS, AIBN, CCl4, reflux | 3-(Bromomethyl)-2-(chloromethyl)-1-(phenylsulfonyl)-1H-indole | 76% | [1] |
Experimental Protocols
Protocol 1: Radical Bromination of 4-Methyl-1-(phenylsulfonyl)-1H-indole[2]
This protocol describes the selective bromination of the methyl group at the C4 position.
Materials:
-
4-Methyl-1-(phenylsulfonyl)-1H-indole (1 g, 2.8 mmol)
-
N-Bromosuccinimide (NBS) (0.5 g, 3 mmol)
-
Azobisisobutyronitrile (AIBN) (50 mg)
-
Carbon tetrachloride (CCl4) (50 ml)
-
Methanol for recrystallization
Procedure:
-
Dissolve 4-methyl-1-(phenylsulfonyl)-1H-indole, N-bromosuccinimide, and azobisisobutyronitrile in 50 ml of carbon tetrachloride in a round-bottom flask.
-
Reflux the mixture on a water bath for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide that precipitates.
-
Evaporate the filtrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 4-(bromomethyl)-1-(phenylsulfonyl)-1H-indole.
-
Expected Yield: 80%
Protocol 2: Electrophilic Bromination of 3-Acetylindole[6]
This protocol details the bromination at the C2 position of a protected 3-acetylindole.
Materials:
-
3-Acetylindole (137.8 g, 0.835 mol)
-
Bromine (134 g, 0.837 mol)
-
Dioxane (500 ml)
-
Ether (1000 ml)
-
10% Sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
95% Ethanol for crystallization
Procedure:
-
Dissolve 3-acetylindole in 250 ml of dioxane.
-
Add a solution of bromine in 250 ml of dioxane dropwise over a 2-hour period.
-
Monitor the reaction by TLC (hexane-ether 1:1).
-
After the addition is complete, evaporate the solvent and hydrobromic acid formed.
-
Dissolve the oily residue in 1000 ml of ether.
-
Wash the ether solution successively with a 10% solution of sodium bicarbonate and brine until neutral.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent.
-
Crystallize the crude mixture from 95% ethanol to afford pure 3-bromoacetylindole.
-
Expected Yield: 68%
Visualizations
Caption: Competing reaction pathways in the bromination of methylindoles.
Caption: Troubleshooting workflow for side reactions in methylindole bromination.
References
- 1. 3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromomethyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability Issues of Indole Derivatives Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with indole derivatives in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why are my indole derivatives showing signs of degradation in acidic media?
A1: The indole ring system is inherently electron-rich, making the C3 position particularly susceptible to protonation under acidic conditions. This protonation forms a reactive indoleninium ion, which can then undergo further reactions such as dimerization, polymerization, or reaction with other nucleophiles present in the solution. The extent of this degradation is highly dependent on the specific substituents on the indole ring, the strength of the acid, the temperature, and the solvent system.
Q2: What are the typical degradation products of indole derivatives in an acidic environment?
A2: One of the most common degradation pathways is acid-catalyzed dimerization or trimerization. The protonated indole derivative acts as an electrophile and is attacked by a neutral indole molecule, leading to the formation of dimeric and higher-order oligomeric species. These are often observed as a complex mixture of products and can sometimes lead to the formation of insoluble precipitates.
Q3: How can I minimize or prevent the degradation of my indole-containing compound during my experiments?
A3: There are several effective strategies to enhance the stability of indole derivatives:
-
pH Control: Whenever possible, maintaining the reaction or solution pH in the neutral to basic range will prevent acid-catalyzed degradation.
-
N-Protection: Protecting the indole nitrogen with a suitable group can significantly improve stability. Electron-withdrawing protecting groups, such as tosyl (Ts) or pivaloyl, decrease the electron density of the indole ring, making it less prone to protonation.
-
Temperature Management: Degradation reactions are typically accelerated at higher temperatures. Conducting experiments at reduced temperatures can effectively slow down the rate of degradation.
-
Use of Scavengers: In cases where acidic conditions are unavoidable (e.g., for deprotection of an acid-labile group), the addition of a scavenger like triethylsilane can trap reactive intermediates that might otherwise lead to degradation.
Q4: What is the best N-protecting group to use for enhancing stability in acidic conditions?
A4: The optimal N-protecting group is contingent on the subsequent reaction conditions and the required deprotection strategy.
-
Tosyl (Ts): Offers excellent stability in strongly acidic media but requires relatively harsh conditions for removal.
-
Pivaloyl: This bulky group provides good stability and can direct reactions away from the C2 position. Its removal often requires strong bases or reducing agents.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Generally stable to a wide range of conditions and can be removed with fluoride sources or specific Lewis acids.
-
Boc (tert-butyloxycarbonyl): This group is generally considered acid-labile and is therefore not recommended for reactions requiring acidic conditions, unless its removal is the intended transformation.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving indole derivatives in acidic environments.
Issue 1: A dark-colored precipitate or oil has formed in my reaction mixture.
-
Potential Cause: This is a strong indication of significant polymerization or degradation of the indole derivative.
-
Troubleshooting Steps:
-
Re-evaluate Acidity: If the reaction chemistry allows, consider using a weaker acid or reducing the acid concentration.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of degradation.
-
Protect the Indole: If the indole nitrogen is unsubstituted, consider introducing a robust protecting group prior to this reaction step.
-
Issue 2: My HPLC analysis shows a diminishing peak for my starting material and the appearance of multiple new peaks over time.
-
Potential Cause: The indole derivative may be degrading in the HPLC mobile phase or during sample preparation and storage in the autosampler.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If using an acidic mobile phase, try increasing the pH or using a buffered solution to maintain a consistent, less acidic environment.
-
Expedite Analysis: Prepare samples immediately before injection to minimize their exposure time to the mobile phase.
-
Utilize a Cooled Autosampler: If available, set the autosampler to a low temperature (e.g., 4 °C) to preserve sample integrity.
-
Issue 3: Attempts to remove a Boc protecting group using a strong acid (e.g., TFA) result in decomposition of my indole core.
-
Potential Cause: The highly acidic conditions required for Boc deprotection are simultaneously causing the degradation of the sensitive indole nucleus.
-
Troubleshooting Steps:
-
Incorporate a Scavenger: Add a cation scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture. These will react with the electrophilic species generated during deprotection, preventing them from attacking the indole ring.
-
Explore Milder Conditions: Investigate alternative deprotection methods that utilize weaker acids or non-acidic conditions if compatible with other functional groups in your molecule.
-
Data Presentation
The stability of indole derivatives can vary significantly based on their substitution patterns. The following table provides illustrative quantitative data from forced degradation studies of some commercially available drugs, highlighting these differences.
Table 1: Comparative Degradation of Indole-Related Drugs in Acidic Conditions
| Drug | Structure Feature | Stress Condition | Time (hours) | % Degradation |
| Indapamide | Indoline | 1 M HCl, 65 °C | 72 | ~1% |
| Perindopril | Perhydroindole | 1 M HCl, 65 °C | 72 | ~1% |
| Amlodipine | (non-indole) | 1 M HCl, 65 °C | 72 | ~27% |
This data is presented for comparative purposes and is based on published literature. The stability of any specific indole derivative must be determined experimentally.
Experimental Protocols
Protocol for Forced Acidic Degradation Study of an Indole Derivative
This protocol outlines a general method for conducting a forced degradation study to assess the stability of an indole derivative in acidic conditions, which is a key step in developing a stability-indicating analytical method.
1. Materials and Equipment
-
Indole derivative
-
HPLC-grade acetonitrile and/or methanol
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
HPLC system with a UV/Vis or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Calibrated oven or water bath
-
pH meter
-
Standard laboratory glassware
2. Procedure
-
Stock Solution Preparation: Accurately prepare a stock solution of the indole derivative in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation: In a suitable flask, mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Incubation: Place the flask in a calibrated oven or water bath set to 60 °C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralization: Immediately after collection, neutralize each aliquot with an equivalent volume of 1 M NaOH to halt the degradation process.
-
Sample Dilution: Dilute the neutralized samples with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 50 µg/mL).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is often effective. For example, start with a mixture of 90% water with 0.1% formic acid and 10% acetonitrile, and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the indole chromophore (e.g., 220 nm and 280 nm). MS detection is recommended for the identification of degradation products.
-
Inject the prepared samples and a non-degraded standard solution for comparison.
-
3. Data Interpretation
-
Calculate the percentage of the parent drug remaining at each time point.
-
Identify and quantify the major degradation products.
-
This data is crucial for developing a stability-indicating method that can resolve the parent drug from all potential degradation products.
Mandatory Visualizations
Caption: Acid-Catalyzed Dimerization Pathway of Indole.
Caption: Troubleshooting Workflow for Indole Stability Issues.
Technical Support Center: Optimizing Solvent Systems for Recrystallization of Brominated Indoles
Welcome to the technical support center for optimizing the recrystallization of brominated indoles. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for selecting a recrystallization solvent for brominated indoles?
A1: Selecting an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the brominated indole sparingly at room temperature but completely at higher temperatures. Given that the bromine atom increases the molecular weight and can alter the polarity of the indole, a systematic approach is recommended. Good starting points are often polar protic solvents like ethanol or isopropanol, or mixtures of solvents such as hexane/ethyl acetate or toluene.[1] A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[2]
Q2: My brominated indole is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This is common if the solution is too saturated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, try reheating the solution and adding more solvent to decrease saturation. Then, allow it to cool much more slowly. If the issue persists, consider switching to a lower-boiling point solvent or using a different solvent mixture.[3][4]
Q3: The yield of my recrystallized brominated indole is very low. What are the common reasons and how can I improve it?
A3: A low yield is typically due to using too much solvent, which leaves a significant amount of the compound in the mother liquor, or washing the collected crystals with a solvent that is not cold enough.[3][4] To improve your yield, use the minimum amount of near-boiling solvent required to dissolve your crude product.[5] Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.[3][5] You can also attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.[3]
Q4: How can I remove colored impurities or residual bromine from my crude brominated indole?
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb your desired product. For removing excess elemental bromine, which can impart color, you can wash the crude solid with a solvent like cold methanol if the compound is insoluble in it. Alternatively, dissolving the crude product in a solvent like dichloromethane (DCM) or ethyl acetate and washing with an aqueous solution of 10% sodium thiosulfate can effectively remove excess bromine.[6]
Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
If your solution fails to produce crystals after slow cooling to room temperature and then in an ice bath, the solution may not be sufficiently supersaturated or crystallization may need to be induced.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.[4]
-
Seed Crystals: If available, add a single, tiny crystal of the pure brominated indole to the solution. This will act as a template for crystal growth.[4]
-
Evaporation: If you suspect too much solvent was added, gently heat the solution to boil off a small amount of the solvent to increase the concentration, then allow it to cool again.[7]
-
-
Re-evaluate Solvent System: If induction methods fail, it may be necessary to completely evaporate the solvent and attempt the recrystallization again with a different solvent or solvent pair.[4]
Issue 2: Crystals Crash Out of Solution Too Quickly
Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[4]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Place the flask back on the heat source and add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation.
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or a beaker of hot water to slow the cooling rate. Do not place the hot solution directly into an ice bath.[7]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is used when a single solvent is identified that dissolves the brominated indole at a high temperature but not at a low temperature.
Methodology:
-
Place the crude brominated indole in an Erlenmeyer flask.
-
Add a few boiling chips to the flask.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of near-boiling solvent to the Erlenmeyer flask to just dissolve the crude solid.[5]
-
If insoluble impurities are present, perform a hot gravity filtration. If the solution is colored, treat with activated charcoal before this step.
-
Allow the clear solution to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[5]
-
Allow the crystals to dry completely.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is employed when no single solvent is suitable. It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[3][7]
Methodology:
-
Dissolve the crude brominated indole in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[3]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.
-
Dry the purified crystals.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds; high boiling point can be difficult to remove.[2] |
| Ethanol | High | 78 | A versatile and commonly used solvent, often mixed with water.[2] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Medium | 56 | Good solvent, but its low boiling point means less of a solubility gradient.[2] |
| Ethyl Acetate | Medium | 77 | Often used in a solvent pair with a non-polar solvent like hexane.[2][8] |
| Dichloromethane (DCM) | Medium | 40 | Low boiling point; often used for washing or as part of a co-solvent system.[8] |
| Toluene | Low | 111 | Good for less polar compounds; high boiling point allows for a large solubility range.[1] |
| Hexane / Heptane | Low | ~69 / ~98 | Good for non-polar compounds, often used as the "poor" solvent or anti-solvent.[2][9] |
Table 2: Example of a Solvent Screen for a Hypothetical Brominated Indole
| Solvent | Solubility at 25°C | Solubility at Boiling | Outcome and Recommendation |
| Water | Insoluble | Insoluble | Not a suitable single solvent. |
| Methanol | Sparingly Soluble | Very Soluble | Good candidate for single-solvent recrystallization. |
| Toluene | Sparingly Soluble | Very Soluble | Good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Soluble | Very Soluble | Poor candidate; too soluble at room temperature. |
| Hexane | Insoluble | Insoluble | Not a suitable single solvent; could be an anti-solvent. |
| Ethyl Acetate / Hexane | - | - | Promising two-solvent system. Dissolve in hot ethyl acetate, add hexane as anti-solvent. |
Visualizations
Caption: A workflow for systematic solvent selection in recrystallization.
Caption: A logical guide for troubleshooting common recrystallization problems.
References
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. Home Page [chem.ualberta.ca]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
preventing oxidation of indole compounds during purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for preventing the oxidation of indole compounds during purification.
Frequently Asked Questions (FAQs)
Q1: My indole compound is developing a pink, red, or brown color during purification or storage. What is causing this?
A1: A color change in indole compounds is a common indicator of oxidation and potential polymerization.[1] This degradation is often initiated by exposure to air (oxygen), light, and heat. The acidic nature of standard silica gel used in column chromatography can also catalyze this degradation, especially for electron-rich indole derivatives.[2]
Q2: What is the most significant factor to control during the purification of sensitive indole compounds?
A2: Oxygen is a primary driver of indole oxidation. Therefore, minimizing air exposure by using an inert atmosphere, such as high-purity nitrogen or argon, is one of the most effective strategies to prevent degradation, particularly for highly sensitive derivatives.[3]
Q3: Are there alternatives to silica gel for purifying acid-sensitive indoles?
A3: Yes, for indoles that are sensitive to the acidic nature of silica gel, alumina is a good alternative stationary phase. Alumina is available in neutral, basic, or acidic forms, allowing you to match the stationary phase to your compound's properties.[4][5] For particularly polar indoles, reversed-phase silica (C8, C18) can also be a suitable option.[2]
Q4: How can I prevent oxidation if I cannot perform the entire purification under an inert atmosphere?
A4: If a fully inert setup is not feasible, consider adding a radical-scavenging antioxidant to your solvents. Butylated hydroxytoluene (BHT) is commonly used for this purpose. Additionally, always use freshly distilled, deoxygenated solvents for your mobile phase and sample preparation. Protecting your compound from light by covering flasks and columns with aluminum foil is also crucial.
Q5: What are the ideal storage conditions for purified indole compounds?
A5: To ensure long-term stability, store purified indole compounds in a cool (2-8°C or -20°C for long-term), dark place (using amber or foil-wrapped vials) under an inert atmosphere (nitrogen or argon).
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of indole compounds.
Issue 1: Color Formation During Column Chromatography
Your fractions are colored, or the top of the silica column has developed a dark band, indicating product degradation.
Caption: Troubleshooting guide for color formation during chromatography.
Issue 2: Poor Separation or Tailing of Indole Compounds on TLC/Column
Your compound streaks on the TLC plate or elutes from the column as a broad band (tailing) rather than a sharp peak.
Caption: Troubleshooting guide for poor chromatographic separation.
Data Presentation
While direct quantitative data on indole degradation during purification is sparse in the literature, data on the efficacy of antioxidants in preventing oxidative damage in biological systems can serve as a useful proxy. The following table summarizes the cytoprotective effects of various compounds against AAPH-induced oxidative hemolysis, with higher percentages indicating better protective (antioxidant) activity.
| Compound | Concentration | Cytoprotective Effect (%) | Reference Compound | Cytoprotective Effect (%) |
| Gramine (an indole alkaloid) | 0.025 mg/mL | 30% | BHT (antioxidant) | 29% |
| Indole Derivative 12 ¹ | 0.025 mg/mL | 78% | Trolox (antioxidant) | 86% |
| Indole Derivative 14 ¹ | 0.025 mg/mL | 92% | Trolox (antioxidant) | 86% |
¹As described in Chobot et al., Scientific Reports (2021). This data suggests that certain indole structures possess inherent antioxidant properties, and that standard antioxidants like BHT are effective at comparable concentrations.
Experimental Protocols
Protocol 1: General Workflow for Preventing Oxidation During Purification
This workflow outlines the key steps to minimize indole degradation.
Caption: General workflow for oxidation-sensitive indole purification.
Protocol 2: Flash Column Chromatography of an Indole Compound under an Inert Atmosphere
This protocol provides a detailed procedure for purifying an indole compound using flash chromatography while minimizing exposure to oxygen.
Materials:
-
Crude indole compound
-
Chromatography column with stopcock
-
Silica gel or neutral alumina[5]
-
Eluent (freshly distilled and deoxygenated)
-
Sand (acid-washed)
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Adapters to connect the gas line to the top of the column
-
Collection tubes/flasks
-
TLC plates and visualization reagents
Procedure:
-
Solvent Deoxygenation: Before starting, sparge all chromatography solvents with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen. If desired, add BHT to the eluent to a final concentration of 0.001-0.01%.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand (approx. 1 cm).
-
Prepare a slurry of the stationary phase (silica or alumina) in the deoxygenated eluent.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the stationary phase.[1]
-
Add another layer of sand (approx. 1 cm) on top of the packed bed.
-
-
Applying an Inert Atmosphere:
-
Drain the solvent to the level of the top layer of sand.
-
Attach the inert gas inlet adapter to the top of the column.
-
Start a gentle, positive flow of nitrogen or argon. You should see a slight disturbance on the solvent surface. This positive pressure will be maintained throughout the purification.
-
-
Sample Loading:
-
Dissolve the crude indole compound in a minimal amount of deoxygenated eluent.
-
Temporarily remove the gas inlet and carefully load the sample solution onto the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the stationary phase.
-
Carefully add a small amount of eluent to rinse the sides of the column, and again allow it to enter the stationary phase.
-
-
Elution and Fraction Collection:
-
Re-attach the inert gas inlet.
-
Carefully fill the top of the column with eluent.
-
Use the positive pressure from the inert gas to push the solvent through the column at the desired flow rate (typically 2 inches/minute).[1]
-
Collect fractions and monitor the separation using TLC.
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator, avoiding high temperatures.
-
Immediately place the purified compound under an inert atmosphere for storage.
-
References
Validation & Comparative
A Comparative Guide to the Synthesis of 5,7-Disubstituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The 5,7-disubstituted indole scaffold is a privileged structural motif in numerous biologically active compounds and pharmaceutical agents. The strategic placement of substituents at these positions can significantly influence a molecule's pharmacological profile. Consequently, the development of efficient and versatile synthetic routes to access this important heterocyclic core is of paramount importance. This guide provides a comparative overview of several key synthetic strategies for the preparation of 5,7-disubstituted indoles, including classical methods and modern transition-metal-catalyzed approaches. We present a summary of quantitative data, detailed experimental protocols for representative syntheses, and a discussion of the advantages and disadvantages of each route to aid researchers in selecting the most suitable method for their specific target.
Comparison of Synthetic Routes
The following table summarizes quantitative data for various methods used to synthesize 5,7-disubstituted indoles. The choice of synthesis will depend on factors such as the availability of starting materials, desired substitution pattern, and scalability.
| Synthesis Route | Starting Materials | Product | Reagents & Conditions | Yield (%) | Time (h) | Temp (°C) |
| Palladium-Catalyzed Cyclization | 2,4-Disubstituted anilines | 5,7-Disubstituted indoles | IPy₂BF₄, CH₂Cl₂; then N-allyl bromide, Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN | 60-85 | 12 | 80 |
| Palladium/Copper-Catalyzed Annulation | 2-Iodo-4,6-disubstituted anilines, (Trimethylsilyl)acetylene | 5,7-Disubstituted indoles | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF; then CuI, DMF | 75-92 | 2-4 | 100 |
| Hemetsberger Synthesis | 3,5-Disubstituted benzaldehydes, Ethyl azidoacetate | Mixture of 5,7- and 4,6-disubstituted indole-2-carboxylates | NaOEt, EtOH; then thermolysis in xylene | >70 (total) | - | ~140 |
| Bischler-Möhlau Synthesis | α-Bromo-ketones, 2,4-Disubstituted anilines | 2-Aryl-5,7-disubstituted indoles | Excess aniline, heat | Variable, often low | - | High |
| Larock Indole Synthesis | 2-Iodo-4,6-disubstituted anilines, Disubstituted alkynes | 2,3,5,7-Tetrasubstituted indoles | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl, DMF | Good to Excellent | 12-24 | 100 |
Experimental Protocols
Palladium-Catalyzed Cyclization of N-Allyl-2-iodoanilines
This method provides a versatile route to 5,7-disubstituted indoles from readily available anilines. The first step involves regioselective iodination of the aniline, followed by N-allylation and subsequent palladium-catalyzed intramolecular Heck cyclization.
Step 1: Iodination of 2,4-Disubstituted Aniline To a solution of the 2,4-disubstituted aniline (1.0 eq) in dichloromethane (CH₂Cl₂), bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) (1.0 eq) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, 2-iodo-4,6-disubstituted aniline, is isolated after aqueous workup.
Step 2: N-Allylation and Cyclization The 2-iodo-4,6-disubstituted aniline (1.0 eq) is dissolved in acetonitrile (CH₃CN) with triethylamine (Et₃N) and N-allyl bromide is added. The mixture is stirred until N-allylation is complete. Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq) are then added, and the mixture is heated at 80°C for 12 hours. After cooling and removal of the solvent, the residue is purified by column chromatography to afford the 5,7-disubstituted indole.
Palladium/Copper-Catalyzed Annulation of o-Iodoanilines
This efficient two-step, one-pot procedure allows for the synthesis of 5,7-disubstituted N-H indoles without the need for protecting groups.[1]
Step 1: Sonogashira Coupling In a flask, 2-iodo-4,6-disubstituted aniline (1.0 eq), (trimethylsilyl)acetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.03 eq) are dissolved in a mixture of DMF and triethylamine (Et₃N). The reaction is stirred at room temperature until the aniline is consumed.
Step 2: Cyclization To the reaction mixture from Step 1, additional copper(I) iodide (CuI, 1.0 eq) is added, and the mixture is heated to 100°C for 2-4 hours. The reaction is then cooled, quenched with aqueous ammonia, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 5,7-disubstituted indole.[1]
Hemetsberger Synthesis
The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester, which is typically prepared from the corresponding benzaldehyde. When starting with a 3,5-disubstituted benzaldehyde, a mixture of 5,7- and 4,6-disubstituted indoles is generally obtained, with the 5,7-isomer often being the major product.[2][3]
Step 1: Knoevenagel Condensation To a solution of sodium ethoxide (NaOEt) in ethanol, the 3,5-disubstituted benzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) are added. The mixture is stirred at room temperature to form the corresponding ethyl α-azido-β-arylacrylate.
Step 2: Thermolysis The crude ethyl α-azido-β-arylacrylate is dissolved in an inert, high-boiling solvent such as xylene and heated to reflux (around 140°C). The reaction proceeds via a nitrene intermediate to form the indole ring. After completion, the solvent is removed, and the resulting mixture of isomeric indoles can be separated by chromatography. Yields are typically good, often exceeding 70%.[2][3][4]
Synthesis Route Diagrams
Caption: General workflow of the Fischer indole synthesis.
Caption: Key steps in the Larock indole synthesis.
Caption: Pathway of the Hemetsberger indole synthesis.
Advantages and Disadvantages of Synthesis Routes
Palladium-Catalyzed Routes (including Larock):
-
Advantages: These methods generally offer high yields, good functional group tolerance, and predictable regioselectivity. The Larock synthesis is particularly versatile for creating 2,3-disubstituted indoles.[5] Modern palladium catalysis can often be performed under milder conditions than classical methods.
-
Disadvantages: The cost and potential toxicity of the palladium catalyst can be a drawback, especially for large-scale synthesis. The synthesis of the required ortho-haloaniline precursors may add extra steps.
Hemetsberger Synthesis:
-
Advantages: This method can provide good yields of indole-2-carboxylates.[4]
-
Disadvantages: The synthesis of the starting α-azidocinnamate esters can be challenging, and the thermal conditions may not be suitable for all substrates. A significant drawback for the synthesis of purely 5,7-disubstituted indoles is the formation of isomeric mixtures when using meta-substituted precursors, which necessitates chromatographic separation.[2]
Bischler-Möhlau Synthesis:
-
Advantages: It is a classical method that can be useful for the synthesis of 2-arylindoles.
-
Disadvantages: This reaction often requires harsh conditions, such as high temperatures and the use of a large excess of aniline, and can result in low to moderate yields and poor regioselectivity.[6][7] These factors limit its general applicability, especially for complex molecules.
Fischer Indole Synthesis:
-
Advantages: This is one of the most widely used and versatile methods for indole synthesis, with a broad substrate scope.
-
Disadvantages: The reaction is often carried out under strongly acidic conditions and at high temperatures, which can be incompatible with sensitive functional groups. The synthesis of the required substituted phenylhydrazines can sometimes be difficult. For unsymmetrical ketones, mixtures of regioisomers can be formed.
Conclusion
The synthesis of 5,7-disubstituted indoles can be achieved through a variety of methods, each with its own set of strengths and weaknesses. Modern palladium-catalyzed reactions, such as the Larock synthesis and other related cyclizations, offer high efficiency, selectivity, and functional group tolerance, making them attractive options for many applications. Classical methods like the Hemetsberger and Fischer syntheses remain valuable tools, although they may present challenges in terms of regioselectivity and reaction conditions. The Bischler-Möhlau synthesis is generally less favored due to its harsh conditions and often low yields. The selection of the optimal synthetic route will ultimately be guided by the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activities of Mono- vs. Di-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution pattern on the indole ring plays a pivotal role in defining the pharmacological profile of these molecules. This guide provides an objective comparison of the biological activities of mono- and di-substituted indole derivatives, supported by experimental data, to elucidate structure-activity relationships and inform future drug design.
Anticancer Activity: A Tale of Two Substitution Patterns
Both mono- and di-substituted indoles have demonstrated significant potential as anticancer agents, often exhibiting distinct mechanisms of action and potency.
Key Findings:
-
Di-substitution can enhance potency: Studies have shown that di-substituted indoles can exhibit greater cytotoxic activity compared to their mono-substituted counterparts. For instance, certain 2,5-disubstituted indole derivatives have shown high sensitivity against cancer cell lines such as A549 (lung cancer) with IC50 values in the sub-micromolar range.[1]
-
Substitution patterns influence selectivity: The position and nature of the substituents on the indole ring can significantly impact the selectivity of the compound for cancer cells over normal cells.
-
Mechanism of Action: Substituted indoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways. For example, some di-substituted indoles have been shown to induce apoptosis by inhibiting the phosphorylation of RNA polymerase II.[1]
Comparative Anticancer Activity Data:
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Mono-substituted | 5'-methoxyindolecarbonyl | AA8 | 1.3 | [2] |
| Di-substituted | 2c (2,5-disubstituted) | HepG2 | 13.21 ± 0.30 | [1] |
| Di-substituted | 3b (2,5-disubstituted) | A549 | 0.48 ± 0.15 | [1] |
| Bis-indolyl | 8a (bis-indolylpyridinedicarbonitrile) | HCT-116 | 2.6-8.8 | [3] |
| Bis-indolyl | 8c (bis-indolylpyridinedicarbonitrile) | HCT-116 | 2.6-8.8 | [3] |
Logical Relationship: Anticancer Activity of Substituted Indoles
Caption: Substitution patterns on the indole ring influence anticancer potency and selectivity.
Antimicrobial Activity: Halogenation as a Key Determinant
The antimicrobial properties of indole derivatives are significantly influenced by the nature and number of substituents. Halogenated indoles, in particular, have emerged as a promising class of antimicrobial agents.
Key Findings:
-
Di-halogenation enhances antibacterial activity: Comparative studies have demonstrated that di-halogenated indoles exhibit markedly improved antibacterial activity against drug-resistant bacteria like Staphylococcus aureus compared to their mono-halogenated analogs.
-
Structure-Activity Relationship: The position and type of halogen substituent are critical for antimicrobial potency. For example, certain bromo-chloro and bromo-iodo di-substituted indoles have shown potent activity.
Comparative Antimicrobial Activity Data:
| Compound Type | Derivative | Bacterial Strain | MIC (µg/mL) |
| Mono-halogenated | 5-iodoindole | S. aureus | 100 |
| Di-halogenated | 4-bromo-6-chloroindole | S. aureus | 30 |
| Di-halogenated | 5-bromo-6-chloroindole | S. aureus | 30 |
| Di-halogenated | 6-bromo-4-iodoindole | S. aureus | 20 |
Anti-inflammatory Activity: Bromination and Inhibition of Pro-inflammatory Mediators
Substituted indoles have also been investigated for their anti-inflammatory properties, with brominated derivatives showing notable activity.
Key Findings:
-
Mono-brominated indoles show significant activity: Purified mono-brominated indoles and isatins have been found to be potent inhibitors of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[4]
-
Superiority over di-brominated (dimer) indoles: In the same study, mono-brominated indoles were found to be more active than their corresponding di-brominated (dimer) counterparts.[4]
-
Positional importance of the substituent: The position of the bromine atom on the indole ring significantly affects the anti-inflammatory activity, with 5-bromo substitution generally showing the highest potency.[4]
Comparative Anti-inflammatory Activity Data:
| Compound Type | Derivative | Target | IC50 (µg/mL) | Reference |
| Mono-brominated | 6-bromoindole | NO | >50 | [4] |
| Mono-brominated | 6-bromoisatin | NO | 18.6 | [4] |
| Mono-brominated | 5-bromoisatin | NO | 11.2 | [4] |
| Di-brominated (dimer) | Tyrindoleninone | NO | >50 | [4] |
| Mono-brominated | 6-bromoindole | TNFα | 26.3 | [4] |
| Mono-brominated | 6-bromoisatin | TNFα | 27.5 | [4] |
| Mono-brominated | 5-bromoisatin | TNFα | 19.8 | [4] |
| Di-brominated (dimer) | Tyriverdin | TNFα | >50 | [4] |
| Mono-brominated | 6-bromoindole | PGE2 | 21.4 | [4] |
| Mono-brominated | 6-bromoisatin | PGE2 | 22.3 | [4] |
| Mono-brominated | 5-bromoisatin | PGE2 | 15.7 | [4] |
| Di-brominated (dimer) | Tyriverdin | PGE2 | >50 | [4] |
Experimental Workflow: Anti-inflammatory Assay
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Materials:
-
Cancer and normal cells
-
96-well plates
-
Test compounds (indole derivatives)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a positive control for 24 to 48 hours.
-
MTT Addition: Replace the medium with fresh medium containing MTT solution and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the desired method.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer
-
Test compounds
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing tubulin and polymerization buffer in a 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Absorbance Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Calculate the rate of polymerization and the IC50 value for inhibition of tubulin polymerization.
References
- 1. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 5-Bromo-7-methyl-1H-indole: A 13C NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the 13C NMR Spectrum for the Structural Confirmation of 5-Bromo-7-methyl-1H-indole.
This guide provides a comprehensive validation of the chemical structure of this compound by comparing theoretically predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts with experimental data from structurally analogous compounds. This approach is crucial in the absence of readily available experimental spectral data for the target compound, offering a reliable method for structural elucidation and confirmation in research and drug development.
Data Presentation: Comparative Analysis of 13C NMR Chemical Shifts
The structural assignment of this compound is supported by a comparative analysis of its predicted 13C NMR spectrum with the experimentally determined spectra of 5-bromo-1H-indole and 7-methyl-1H-indole. The predicted chemical shifts for this compound were calculated using the online NMR prediction tool, nmrdb.org. The experimental data for the reference compounds were sourced from SpectraBase.
The following table summarizes the predicted and experimental 13C NMR chemical shifts (in ppm) for the respective carbon atoms of the indole ring system and the methyl group. The numbering of the carbon atoms follows standard indole nomenclature.
| Carbon Atom | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 5-bromo-1H-indole | Experimental δ (ppm) for 7-methyl-1H-indole |
| C2 | 125.1 | 125.8 | 124.3 |
| C3 | 102.2 | 102.8 | 102.9 |
| C3a | 129.2 | 130.6 | 129.0 |
| C4 | 123.4 | 124.2 | 120.9 |
| C5 | 114.1 | 114.0 | 122.4 |
| C6 | 123.9 | 121.5 | 117.8 |
| C7 | 117.8 | 113.1 | 120.3 |
| C7a | 134.7 | 135.0 | 136.2 |
| 7-CH3 | 16.5 | - | 16.5 |
The predicted chemical shifts for this compound show strong correlation with the experimental values of the reference compounds. The presence of the bromine atom at the C5 position is expected to cause a downfield shift for C5 and an upfield shift for the adjacent C4 and C6 carbons, a trend observable in the comparison. Similarly, the methyl group at C7 is predicted to have a chemical shift consistent with typical aromatic methyl groups.
Experimental and Predictive Workflow
The process of validating a chemical structure using predicted and comparative NMR data follows a logical workflow. This process ensures a systematic and reliable structural confirmation.
Experimental Protocol: 13C NMR Data Acquisition
The following provides a standardized protocol for the acquisition of 13C NMR spectra, which would be applicable for the experimental analysis of this compound and its analogs.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be kept consistent for comparative studies.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the spectrometer to the specific sample and solvent to ensure a homogeneous magnetic field.
3. 13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be used.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for aromatic and aliphatic carbons (e.g., 0-200 ppm).
-
Acquisition Time: Typically set between 1 to 2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2 to 5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration if needed.
-
Number of Scans: The number of scans will depend on the sample concentration. For a dilute sample, a higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
4. Data Processing:
-
Apply an exponential line broadening factor (e.g., 0.3 - 1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
For a more detailed structural analysis, additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
By following this comprehensive guide, researchers can confidently validate the structure of this compound and other novel compounds, ensuring the integrity of their chemical research and development endeavors.
A Comparative Guide to Palladium Catalysts for Indole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized indoles is a cornerstone of medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a powerful and versatile tool. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, dictating yield, regioselectivity, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for three key indole coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig, supported by experimental data to aid in catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is profoundly influenced by the nature of the phosphine or N-heterocyclic carbene (NHC) ligand. Bulky, electron-rich ligands are often effective in promoting the crucial steps of the catalytic cycle.[1] The following tables summarize the performance of several palladium catalyst systems in key indole coupling reactions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Indoles
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. With indoles, this reaction allows for the introduction of aryl or vinyl groups, typically at the C2 or C3 positions.
| Catalyst Precursor | Ligand/Precatalyst | Coupling Partner (Indole Derivative) | Arylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | N-Methylindole | 4-Tolylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 (C2-arylation) | [2] |
| Pd₂(dba)₃ | XPhos | Indole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 88 (C3-arylation) | [1] |
| PdCl₂(dppf) | - | 5-Bromoindole | Phenylboronic acid | K₂CO₃ | DMF | 100 | 12 | 92 | [2] |
| Pd(PEPPSI)-IPr | - | 2,4-Dichloropyridine derivative | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 85 (C4-selective) | [3] |
Table 2: Palladium-Catalyzed Heck Coupling of Indoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, forming a substituted alkene. This is a valuable method for the alkenylation of indoles.
| Catalyst Precursor | Ligand | Coupling Partner (Indole Derivative) | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | N-Acetylindole | n-Butyl acrylate | Et₃N | DMF | 100 | 24 | 85 (C3-alkenylation) | [4] |
| PdCl₂(PCy₃)₂ | - | 2-Iodo-N-allylaniline | - (intramolecular) | K₂CO₃ | DMF | 90 | - | 73 | [5] |
| Pd/C | - | Iodoarenes | (Trimethylsilyl)acetylene | Et₃N | CH₃OH | - | - | High | [6] |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Indoles
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the N-arylation of indoles, a crucial transformation in the synthesis of many biologically active compounds.[1][7]
| Catalyst Precursor | Ligand | Coupling Partner (Indole Derivative) | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | Indole | 4-Chlorotoluene | NaOt-Bu | Toluene | 110 | 18 | 95 | [1][7] |
| Pd(OAc)₂ | XPhos | Indole | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 110 | 24 | 98 | [1] |
| Pd₂(dba)₃ | 2-(Di-t-butylphosphino)biphenyl | 2-Methylindole | 4-Chlorotoluene | NaOt-Bu | Toluene | 100 | 20 | 89 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the aforementioned indole coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the indole derivative (1.0 mmol) in the specified solvent (5 mL) are added the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) if applicable.[8] The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature for the indicated time.[8] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
General Procedure for Intramolecular Heck Reaction
A mixture of the 2-halo-N-allylaniline (0.36 mmol), palladium catalyst (e.g., PdCl₂(PCy₃)₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in DMF is heated at the specified temperature.[5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired indole product.[5]
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the phosphine ligand (e.g., BINAP, 0.02-0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[1] The indole (1.0 equiv), aryl halide (1.2 equiv), and solvent (e.g., toluene) are then added. The mixture is stirred and heated for the specified time. After cooling, the reaction is quenched and worked up as described for the Suzuki-Miyaura coupling.[1]
Visualizing the Process
Diagrams can clarify complex experimental workflows and the logic of comparative studies.
Caption: Generalized workflow for palladium-catalyzed indole coupling reactions.
Caption: Logical flow for a comparative study of palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-7-methyl-1H-indole via HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 5-Bromo-7-methyl-1H-indole, a key intermediate in various pharmaceutical syntheses. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable analytical methodology.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
Optimized HPLC Method for this compound
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50), filtered through a 0.45 µm filter |
Potential Impurities and their Separation
The synthesis of this compound, often starting from 4-bromo-2-methylaniline, can lead to several potential impurities.[6] A well-developed HPLC method should be capable of separating the main peak from these related substances.
Table 2: Potential Impurities in this compound Synthesis
| Impurity | Potential Source | Expected Elution Profile |
| 4-Bromo-2-methylaniline | Unreacted starting material | More polar, will elute earlier than the product |
| Iodinated intermediates | Byproducts from iodination step | Polarity will vary, may elute close to the product |
| Positional isomers | Side reactions during synthesis | Similar polarity, may require optimized gradient for separation |
| Unreacted coupling partners | Residuals from Sonogashira coupling | Polarity will vary based on the specific reagent used |
Comparison with Other Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive purity profile is often achieved by employing complementary analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification. | May not be suitable for highly volatile impurities. Peak co-elution can occur. | Routine quantitative purity assessment of the main compound and non-volatile impurities. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. | Excellent for the separation and identification of volatile and semi-volatile compounds. High sensitivity. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Detecting and identifying volatile impurities such as residual solvents and some starting materials. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides an absolute purity value without the need for a specific reference standard of the analyte. Gives detailed structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. May not detect impurities present at very low levels. | Absolute purity determination and structural confirmation of the main component and major impurities. |
Experimental Protocols
HPLC Purity Assessment
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Reagents and Materials:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (deionized or Milli-Q).
-
0.45 µm syringe filters.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
4. Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions according to the parameters in Table 1.
-
Monitor the separation at 220 nm and 280 nm.
5. Data Analysis:
-
The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Method Validation
For regulatory submissions, the HPLC method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8][9][10]
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity assessment.
Logical Relationship of Purity Assessment Techniques
References
- 1. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 7. pharmtech.com [pharmtech.com]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Predicted Cross-Reactivity of 5-Bromo-7-methyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Derivatives of the indole nucleus are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2] Consequently, understanding the potential for off-target interactions, or cross-reactivity, is a critical step in the development of novel indole-based therapeutics. This guide explores the predicted cross-reactivity of 5-Bromo-7-methyl-1H-indole derivatives by examining data from analogous compounds.
Potential Off-Target Families for Indole Derivatives
Based on extensive research into the indole pharmacophore, several key protein families are recognized as common off-targets. The substitution pattern on the indole ring plays a crucial role in determining the selectivity profile of a given derivative.
-
Protein Kinases: The indole structure can mimic the purine core of ATP, leading to competitive binding to the ATP-binding site of various kinases.[3] This makes the kinome a significant potential area for cross-reactivity. Studies on various substituted indoles have shown inhibitory activity against a range of kinases, including Pim kinases, FLT3, and CDK2.[4][5]
-
G-Protein Coupled Receptors (GPCRs): The tryptamine moiety embedded within the indole structure is a well-known pharmacophore for serotonin (5-HT) and dopamine (D) receptors. Consequently, indole derivatives may exhibit affinity for these and other GPCRs.[2]
-
Enzymes: Various enzymes, including indoleamine 2,3-dioxygenase (IDO), have been identified as targets for indole-based compounds.[6]
Comparative Cross-Reactivity Data of Structurally Related Indole Derivatives
While specific data for this compound is unavailable, the following table summarizes the cross-reactivity data for other substituted indole derivatives to provide an illustrative comparison.
| Compound Class | Primary Target(s) | Off-Target(s) with Significant Activity | IC50/Ki Values for Off-Targets | Reference |
| 3,5-disubstituted indole | Pim-1 kinase | High selectivity against a panel of 14 other kinases | Data not specified, but noted as highly selective | [4] |
| 1,3,5-substituted indole | HeLa cell proliferation | Multi-target kinase inhibitor | Sub-micromolar inhibition of cell growth | [7] |
| Oxindole-based derivative (5l) | FLT3/CDK2 | PTK2B, JAK1, FGFR1, IGF1R, VEDFR-2, PDGFRα, PDGFRβ, SRC | Varied % inhibition at 10 µM | [5] |
| 2-(1H-indol-3-yl)ethylthiourea | 5-HT1A Receptor | 5-HT2A, 5-HT2C, D2 Receptors | Ki values in the low micromolar range for 5-HT receptors | [2] |
| 5-Bromobrassinin | IDO | - | - | [6] |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of a novel compound like a this compound derivative, a tiered screening approach is typically employed.
1. Broad-Panel Off-Target Screening (Primary Screen)
-
Objective: To identify potential off-target liabilities early in the drug discovery process.
-
Methodology: The test compound is screened at a single high concentration (e.g., 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins Discovery SafetyScreen44™ or the Reaction Biology Kinase Panel are commonly used.[8][9]
-
Data Output: Percentage inhibition or activation relative to a control. A common threshold for a "hit" is >50% inhibition.
2. Dose-Response Confirmation (Secondary Screen)
-
Objective: To confirm and quantify the activity of hits from the primary screen.
-
Methodology: Compounds that show significant activity in the primary screen are subjected to 10-point dose-response curves against the specific off-targets to determine IC50 or Ki values.
-
Data Output: A quantitative measure of potency (IC50 or Ki) at the off-target.
3. Cellular and Functional Assays (Tertiary Screen)
-
Objective: To assess the functional consequences of off-target binding in a more physiologically relevant context.
-
Methodology: Cellular assays are used to measure the effect of the compound on downstream signaling pathways of the identified off-target. For example, a cAMP assay can be used to assess functional activity at Gs or Gi-coupled GPCRs.[10]
-
Data Output: A measure of the compound's functional potency (EC50 or IC50) and efficacy (Emax) at the off-target in a cellular system.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Profiling
Caption: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.
Hypothetical Signaling Pathway Modulation by an Indole Derivative
Caption: A hypothetical signaling pathway illustrating potential on-target and off-target interactions of an indole derivative.
References
- 1. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Indole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in cancer therapy. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This guide provides an objective comparison of the efficacy of several novel indole-based kinase inhibitors against key oncogenic kinases, supported by experimental data from recent studies.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various novel indole-based inhibitors against Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Lower IC50 values indicate greater potency.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Oxindole-Indole Conjugate 6a | CDK4 | 1.82 | [1][2][3] |
| Oxindole-Indole Conjugate 6e | CDK4 | 1.26 | [1][2][3] |
| Indolyl 1,2,4-Triazole Vb | CDK4 | 0.056 | [4] |
| Indolyl 1,2,4-Triazole Vk | CDK4 | 0.049 | [4] |
| Indolyl 1,2,4-Triazole Vm | CDK4 | 0.073 | [4] |
| Indolyl 1,2,4-Triazole Vd | CDK6 | 0.075 | [4] |
| Indolyl 1,2,4-Triazole Vh | CDK6 | 0.095 | [4] |
| Indolyl-hydrazone 5 | CDK2 | 0.156 | [5] |
| Palbociclib (Reference) | CDK4/6 | - | [4] |
| Staurosporine (Reference) | CDK4/CDK6 | 1.027 / 0.402 | [4] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, survival, and growth. Inhibitors of PI3K are therefore attractive as cancer therapeutics.
| Compound ID | Target Kinase | IC50 (nM) | Reference(s) |
| 7-Azaindole Derivative FD2054 | PI3Kα | 2.8 | [6] |
| 7-Azaindole Derivative FD2078 | PI3Kα | 3.5 | [6] |
| 7-Azaindole Isoindolinone 28 | PI3Kγ | 40 (cellular IC50) | [7] |
| BKM120 (Reference) | PI3Kα | - | [6] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound ID | Target Kinase | IC50 (nM) | Reference(s) |
| Indole-2-carboxamide Va | VEGFR-2 | 2.15 | [8] |
| Indole-2-carboxamide Ve | VEGFR-2 | 1.10 | [8] |
| Indole-2-carboxamide Vg | VEGFR-2 | 1.60 | [8] |
| Indole derivative 18b | VEGFR-2 | 70 | [9] |
| 2-oxoindole derivative 6f | VEGFR-2 | 7.49 | [10] |
| 2-oxoindole derivative 9f | VEGFR-2 | 22.21 | [10] |
| Sorafenib (Reference) | VEGFR-2 | 90 | [9] |
| Sunitinib (Reference) | VEGFR-2 | 78.46 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these indole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (indole-based inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold or 10-fold dilutions.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Initiation of Reaction: Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase or no ATP).
-
Start the Kinase Reaction: Initiate the reaction by adding a predetermined concentration of ATP. The concentration of ATP is often at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: The signal from the detection reagent is measured using a microplate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control. The IC50 value is determined by fitting the dose-response curve to a sigmoidal model.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (indole-based inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indole-based kinase inhibitors and a typical experimental workflow.
Caption: Simplified CDK signaling pathway and the point of intervention for indole-based inhibitors.
Caption: Overview of the PI3K/Akt signaling cascade and the inhibitory action of indole derivatives.
Caption: The VEGF signaling pathway in angiogenesis and its inhibition by indole-based compounds.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor in vitro.
References
- 1. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole-Indole Conjugates as Anticancer CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation [mdpi.com]
- 6. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide on Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-bromoindole derivatives as potential therapeutic agents, with a primary focus on their anticancer properties. Supported by experimental data, this document details their performance, the methodologies used to assess their potential, and the biological pathways they influence.
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position has been shown to significantly modulate the biological activity of these derivatives. This guide synthesizes findings from multiple studies to offer a comparative overview of the structure-activity relationships (SAR) of various 5-bromoindole derivatives, particularly as inhibitors of key oncogenic targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Performance Data: A Comparative Analysis
The antiproliferative and enzyme inhibitory activities of different classes of 5-bromoindole derivatives are summarized below. These tables highlight the impact of various substitutions on the core structure, providing a basis for understanding the SAR of these compounds.
Anti-proliferative Activity of 5-Bromoindole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various 5-bromoindole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Jurkat (Leukemia) IC50 (µM) | Reference |
| 5-Bromoindole-2-Carboxylic Acids | Derivative 3a | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 | - | - | [1] |
| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 | - | - | [1] | |
| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 | - | - | [1] | |
| Derivative 7 | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 | - | - | [1] | |
| 5-Bromoindole Phytoalexin Analogs | Thiourea Derivative | - | - | - | - | 5.1 | [2] |
| Reference Compound | Erlotinib | 12.5 ± 1.0 | 16.8 ± 1.3 | 20.3 ± 1.7 | - | - | [1] |
| Reference Compound | Cisplatin | - | - | - | - | - | [3] |
Key SAR Observations for Anti-proliferative Activity:
-
5-Bromoindole-2-Carboxylic Acid Derivatives: Compound 3a consistently demonstrated the most potent activity across the tested cell lines, suggesting that the specific substitutions on the carboxylic acid moiety are crucial for cytotoxicity.[1]
-
5-Bromoindole Phytoalexin Analogs: The N-[[5-bromo-1-(tert-butoxycarbonyl)indol-3-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]thiourea derivative showed significant activity against Jurkat cells, highlighting the potential of this subclass of compounds.[2]
EGFR and VEGFR-2 Kinase Inhibitory Activity
This table summarizes the in vitro inhibitory activity of 5-bromoindole derivatives against EGFR and VEGFR-2 tyrosine kinases.
| Compound Class | Derivative | Target Kinase | IC50 (µM) | Reference |
| Hydrazone Derivatives | Compound 11 | VEGFR-2 | 0.19 | [4] |
| Compound 10e | VEGFR-2 | 0.241 | [4] | |
| Compound 13a | VEGFR-2 | 0.258 | [4] | |
| Reference Compound | Sorafenib | VEGFR-2 | 0.082 | [4] |
| Reference Compound | Erlotinib | EGFR | - | - |
Key SAR Observations for Kinase Inhibition:
-
Hydrazone Derivatives: Several 5-bromoindole-based hydrazone derivatives exhibited potent inhibition of VEGFR-2 kinase at sub-micromolar concentrations. Compound 11 was the most active in this series, with an IC50 value of 0.19 µM.[4] The structure of the substituent attached to the hydrazone linker plays a critical role in determining the inhibitory potency against VEGFR-2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anti-proliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
5-bromoindole derivative stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow the cells to adhere and grow overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivatives in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro EGFR Tyrosine Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[6]
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP solution
-
Poly (Glu, Tyr) 4:1 substrate
-
5-bromoindole derivative stock solutions (in DMSO)
-
Kinase-Glo® MAX reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the 5-bromoindole derivatives in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted compounds, EGFR enzyme, and substrate.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 40 minutes.
-
Signal Detection: Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. The IC50 value is determined from a dose-response curve.
In Vitro VEGFR-2 Tyrosine Kinase Assay
This assay quantifies the inhibition of VEGFR-2 kinase activity by measuring the reduction in ATP consumption during the phosphorylation of a substrate.[4][7]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP solution
-
Poly (Glu, Tyr) 4:1 substrate
-
5-bromoindole derivative stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add diluted VEGFR-2 enzyme and the test compounds at various concentrations. Incubate at 30°C for 30 minutes.
-
Kinase Reaction Initiation: Add a mixture of ATP and the substrate to start the reaction.
-
Reaction Termination and ADP Detection: After a defined incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition by comparing the signal from the wells with the test compound to the control wells. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: Simplified EGFR signaling pathway targeted by 5-bromoindole derivatives.
Caption: Simplified VEGFR-2 signaling pathway targeted by 5-bromoindole derivatives.
Caption: General experimental workflow for evaluating 5-bromoindole derivatives.
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beilstein Archives - Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins [beilstein-archives.org]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Spectroscopic Analysis of 5-bromoindole and 5-Bromo-7-methyl-1H-indole
For researchers and professionals engaged in drug discovery and development, a precise understanding of the structural characteristics of bioactive molecules is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for two closely related indole derivatives: 5-bromoindole and 5-Bromo-7-methyl-1H-indole. The inclusion of a methyl group at the C7 position in the latter introduces subtle yet significant changes in its spectroscopic signature, which are critical for unambiguous identification and characterization. This document summarizes their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables provide a comprehensive summary of the key spectroscopic data for 5-bromoindole and this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 5-bromoindole | H-1 (NH) | ~8.1 | Broad Singlet (br s) |
| H-2 | 7.254 | Triplet (t) | |
| H-3 | 6.470 | Triplet (t) | |
| H-4 | 7.758 | Doublet (d) | |
| H-6 | 7.204 | Doublet of Doublets (dd) | |
| H-7 | 7.147 | Doublet (d) | |
| This compound | H-1 (NH) | 8.10 | Broad Singlet (br s) |
| H-2 | 7.22 | Triplet (t) | |
| H-3 | 6.51 | Quartet (q) | |
| H-4 | 7.63 | Singlet (s) | |
| H-6 | 7.12 | Singlet (s) | |
| CH₃ | 2.47 | Singlet (s) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 5-bromoindole | C-2 | 124.76 |
| C-3 | Not Available | |
| C-3a | 130.22 | |
| C-4 | 122.95 | |
| C-5 | 112.50 | |
| C-6 | 121.64 | |
| C-7 | 111.60 | |
| C-7a | 134.96 | |
| This compound | C-2 | Data not available |
| C-3 | Data not available | |
| C-3a | Data not available | |
| C-4 | Data not available | |
| C-5 | Data not available | |
| C-6 | Data not available | |
| C-7 | Data not available | |
| C-7a | Data not available | |
| CH₃ | Data not available | |
| Note: A complete, unambiguously assigned ¹³C NMR dataset for this compound was not available in the public domain. The data for 5-bromo-3-methyl-1H-indole is provided for reference: C-7a (134.96), C-3a (130.22), C-2 (124.76), C-4 (122.95), C-6 (121.64), C-5 (112.50), C-7 (111.60).[1] |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 5-bromoindole | 195/197 (M⁺, M⁺+2) | 116, 89 |
| This compound | 210/212 (M+1, M+3) | Data not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1]
-
Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution.[1]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.[1]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: ~200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: A line broadening factor of 0.3 Hz is applied before Fourier transformation.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the instrument.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
If the signal is too weak, add another drop of the sample solution to the plate and re-acquire the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[2]
-
Mass Spectrometry (MS)
-
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI), is used.
-
Data Acquisition (EI Mode):
-
The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The molecules are bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule. The presence of a bromine atom is indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.
Visualizing the Workflow
The general workflow for the spectroscopic analysis of these indole derivatives is outlined below.
Caption: General workflow for the spectroscopic analysis of indole derivatives.
The logical relationship for identifying the key structural differences between 5-bromoindole and this compound based on their spectroscopic data is depicted in the following diagram.
Caption: Logic diagram for differentiating the two indole derivatives.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-7-methyl-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-7-methyl-1H-indole.
This compound, like many halogenated organic molecules, requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Data
This compound is classified with several hazard statements, indicating it can be harmful if swallowed, and may cause skin, eye, and respiratory irritation. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Equipment Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended, especially when handling the solid form where dust may be generated.[1] |
| Protective Clothing | A lab coat or other suitable protective clothing to prevent skin contact.[1] |
Standard Operating Procedure for Disposal
The primary method for the disposal of this compound is through a licensed hazardous waste contractor. On-site treatment is not recommended. The focus should be on safe collection, segregation, and preparation for professional disposal.
Experimental Protocol: Waste Collection and Segregation
-
Waste Characterization : Identify this compound as a halogenated organic waste.[2]
-
Container Selection : Use a designated, compatible, and clearly labeled waste container. The container must be in good condition and have a secure, tight-fitting lid.[2]
-
Labeling : The container must be clearly marked with "Hazardous Waste" and the chemical name "this compound".[2] If other halogenated compounds are collected in the same container, all components must be listed.
-
Segregation : It is crucial to collect halogenated organic waste separately from non-halogenated waste streams to ensure proper disposal and to prevent dangerous chemical reactions.[2]
-
Storage : Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2] The approved method of disposal is typically incineration in a chemical incinerator equipped with a scrubber.[2]
Experimental Protocol: Accidental Spill Response
In the event of a spill, the following steps must be taken immediately to ensure safety and proper cleanup.
-
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.[1]
-
Control Ignition Sources : Remove any potential sources of ignition from the vicinity of the spill.[1]
-
Containment : If it is safe to do so, take steps to prevent the spill from spreading further.
-
Absorption and Collection : For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][4] For solutions, absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Packaging for Disposal : Place all contaminated materials (absorbent, gloves, etc.) into a suitable, sealed, and clearly labeled container for hazardous waste.[1]
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Workflow and Logic
The following diagrams illustrate the procedural flow for routine disposal and emergency spill response for this compound.
Caption: Step-by-step process for routine disposal of this compound.
Caption: Emergency workflow for responding to a this compound spill.
References
Personal protective equipment for handling 5-Bromo-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-7-methyl-1H-indole (CAS No: 15936-81-9). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Summary
This compound is a chemical compound that poses several health risks.[1] It is harmful if swallowed, can cause skin irritation, and is associated with a risk of serious eye damage.[1] Additionally, it may cause respiratory irritation.[1] The compound is classified as a combustible solid.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger/Warning |
| Skin Irritation | H315: Causes skin irritation | Danger/Warning |
| Serious Eye Damage | H318: Causes serious eye damage | Danger |
| STOT - Single Exposure | H335: May cause respiratory irritation | Danger/Warning |
GHS pictograms associated with this compound include the health hazard, corrosion, and exclamation mark symbols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when splashing is a risk.[2] | Protects eyes from direct contact with the chemical, which can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] Gloves should be inspected before use and disposed of after contact. | Prevents skin contact and subsequent irritation.[1] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[2] | Provides a barrier against accidental spills and skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be required if engineering controls are insufficient or if dust is generated.[2][3] | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[1] The use of a respirator should be based on a thorough risk assessment and institutional guidelines. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol: Weighing and Dissolving
This protocol provides a step-by-step guide for the common laboratory task of preparing a solution of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and the chosen solvent.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place a piece of weigh paper or a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Perform this step slowly to minimize dust formation.[2]
-
Record the exact mass of the compound.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the designated glassware (e.g., beaker or flask).
-
Add the appropriate solvent to the glassware.
-
If necessary, stir the mixture using a magnetic stir bar or gentle agitation until the solid is fully dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of the weigh paper and any contaminated disposable items in the designated halogenated organic waste container.
-
Clean the work surface thoroughly.
-
Remove and properly dispose of gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is a halogenated organic compound and should be treated as hazardous waste.[4]
-
Waste Segregation: It is imperative to collect this waste separately from non-halogenated organic waste, aqueous waste, and solid waste.[4] Use a designated and clearly labeled waste container for "Halogenated Organic Waste."[4]
-
Container Management: Waste containers must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[4] The container should be clearly labeled with "Hazardous Waste" and the chemical name.[4]
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Avoid generating dust.[4]
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[4] Incineration in a chemical incinerator equipped with a scrubber is an approved disposal method.[4] Do not dispose of this chemical down the drain or in regular trash.[5]
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
